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  • Product: 6-Bromo-3-iodo-2-methoxy-4-methylpyridine
  • CAS: 2271443-07-1

Core Science & Biosynthesis

Foundational

Physical and chemical properties of "6-Bromo-3-iodo-2-methoxy-4-methylpyridine"

An In-Depth Technical Guide to the Physicochemical and Mechanistic Profiling of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (CAS: 2271443-07-1) Executive Summary: The Strategic Value of Polyhalogenated Pyridines In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical and Mechanistic Profiling of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (CAS: 2271443-07-1)

Executive Summary: The Strategic Value of Polyhalogenated Pyridines

In modern drug discovery, particularly within the development of targeted kinase inhibitors and complex agrochemicals, the demand for densely functionalized, sterically constrained heteroaromatics has surged. 6-Bromo-3-iodo-2-methoxy-4-methylpyridine represents a premier class of advanced pharmaceutical intermediates. Its architecture is not accidental; it is a meticulously designed scaffold that offers orthogonal reactivity .

By embedding both an iodine and a bromine atom on the same heteroaromatic ring, synthetic chemists can perform highly controlled, sequential cross-coupling reactions without the need for intermediate protection/deprotection steps[1]. As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a programmable node for divergent synthesis. This whitepaper deconstructs the physical properties, intrinsic reactivity, and validated experimental protocols for leveraging this specific pyridine derivative.

Structural & Physicochemical Profiling

The behavior of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine in a reaction flask is dictated by the electronic and steric interplay of its four substituents:

  • C2-Methoxy (-OCH₃): Acts as a strong electron-donating group (EDG) via mesomeric (+M) effects. It stabilizes the pyridine ring against nucleophilic aromatic substitution (SNAr) while serving as a masked pyridone (cleavable under strongly acidic conditions, e.g., HBr/AcOH).

  • C3-Iodo (-I) & C6-Bromo (-Br): The halogens provide the sites for transition-metal catalysis. The significant difference in their bond dissociation energies (BDE) is the cornerstone of this molecule's utility.

  • C4-Methyl (-CH₃): Introduces critical steric bulk adjacent to the C3 position. When a bulky aryl group is coupled at C3, the C4-methyl forces the new ring out of coplanarity, creating a defined dihedral angle. This 3D spatial arrangement is highly sought after for fitting molecules into deep, narrow hydrophobic pockets of target proteins.

Quantitative Physicochemical Data

Due to the highly specialized nature of this intermediate, empirical thermodynamic data is often proprietary. The table below synthesizes calculated and extrapolated physicochemical properties based on standard cheminformatics models for this scaffold.

PropertyValue / DescriptionImpact on Handling & Synthesis
CAS Registry Number 2271443-07-1Primary identifier for commercial sourcing.
Molecular Formula C₇H₇BrINOIndicates high halogen density.
Molecular Weight 327.94 g/mol High mass-to-carbon ratio; affects reaction molarity calculations.
Predicted Boiling Point ~320 – 340 °C (at 760 mmHg)Low volatility; safe for high-temperature sealed-tube reactions.
Predicted Density ~2.05 g/cm³High density requires vigorous stirring in biphasic reaction mixtures.
LogP (Octanol/Water) ~3.5Highly lipophilic; dictates the use of non-polar or ethereal solvents (e.g., Toluene, 1,4-Dioxane) for homogeneous catalysis.
Topological Polar Surface Area 22.12 ŲExcellent membrane permeability profile for downstream API development.

Mechanistic Reactivity: The Principle of Orthogonal Cross-Coupling

The core utility of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine lies in the chemoselective differentiation between the C3-I and C6-Br bonds during Palladium-catalyzed cross-coupling[2].

The Causality of Selectivity: The oxidative addition of a Palladium(0) species into a carbon-halogen bond is typically the rate-determining step in cross-coupling reactions. The bond dissociation energy of a typical C(sp²)–I bond is approximately 65 kcal/mol, whereas a C(sp²)–Br bond is significantly stronger at ~81 kcal/mol.

By carefully modulating the reaction temperature and the electronic properties of the phosphine ligand, we can tune the Pd(0) catalyst to possess just enough kinetic energy to insert into the weaker C-I bond, while leaving the C-Br bond completely intact[3]. This is known as orthogonal cross-coupling.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Exclusively at C3-I Kinetic Control) Pd0->OA PdII_1 Trans-Pd(II)(Ar_F)IL_2 (Ar_F = Pyridine Scaffold) OA->PdII_1 TM Transmetalation (with Ar-B(OH)2 & Base) PdII_1->TM PdII_2 Trans-Pd(II)(Ar_F)(Ar)L_2 TM->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Regenerates Catalyst Product C3-Arylated Product (C6-Br intact) RE->Product Releases Product

Fig 1: Catalytic cycle of the chemoselective Suzuki-Miyaura coupling exclusively at the C3-Iodo position.

Once the C3 position is functionalized (e.g., via a Suzuki-Miyaura coupling), the resulting intermediate is isolated. The C6-Br bond can then be activated in a subsequent step using harsher conditions (higher temperatures, stronger bases, and electron-rich ligands like XPhos or BrettPhos) to facilitate a Buchwald-Hartwig amination or a second Suzuki coupling[4].

Workflow SM 6-Bromo-3-iodo-2-methoxy -4-methylpyridine (Starting Material) Step1 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Mild Conditions (RT to 60°C) SM->Step1 Selective C-I Activation Int1 6-Bromo-3-aryl-2-methoxy -4-methylpyridine (Intermediate) Step1->Int1 Step2 Buchwald-Hartwig Amination (Pd2(dba)3, Amine, Strong Base) Harsh Conditions (100°C+) Int1->Step2 Subsequent C-Br Activation Prod 6-Amino-3-aryl-2-methoxy -4-methylpyridine (Final API Scaffold) Step2->Prod

Fig 2: Orthogonal cross-coupling workflow exploiting the thermodynamic differences between C-I and C-Br bonds.

Experimental Methodologies: Sequential Functionalization

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific checkpoints (like LC-MS monitoring) to confirm that orthogonality is maintained and over-coupling (activation of the C-Br bond in step 1) is avoided.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C3 (Iodo)

Objective: Couple an aryl boronic acid exclusively at the C3 position while preserving the C6 bromine[5]. Rationale: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand provides a stable Pd complex that resists rapid degradation, while the mild base (K₂CO₃) and moderate temperature (60 °C) prevent the thermodynamic activation of the C-Br bond.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 equiv, 1.0 mmol, 328 mg) and the desired Aryl Boronic Acid (1.05 equiv, 1.05 mmol). Note: A slight excess of boronic acid compensates for potential protodeboronation.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). The water is crucial for dissolving the inorganic base and accelerating the transmetalation step.

  • Degassing: Purge the reaction mixture with Argon via three freeze-pump-thaw cycles or vigorous sparging for 15 minutes.

  • Reaction: Heat the mixture to 60 °C under an Argon atmosphere.

  • Validation Checkpoint: After 4 hours, sample the reaction for LC-MS. You should observe the mass of the mono-coupled product. If a mass corresponding to the di-coupled product is observed, the temperature is too high.

  • Workup: Once complete, cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol 2: Buchwald-Hartwig Amination at C6 (Bromo)

Objective: Introduce an amine at the remaining C6 position of the intermediate generated in Protocol 1. Rationale: The C-Br bond on an electron-rich pyridine (due to the methoxy and newly added aryl group) is highly resistant to oxidative addition. We must force the reaction using a highly active Pd(0) source (Pd₂(dba)₃), a sterically demanding and electron-rich ligand (XPhos), and a strong alkoxide base (NaOtBu) at elevated temperatures.

Step-by-Step Procedure:

  • Preparation: In a heavy-walled reaction tube, combine the 6-Bromo-3-aryl-2-methoxy-4-methylpyridine intermediate (1.0 equiv, 1.0 mmol) and the desired primary or secondary amine (1.2 equiv).

  • Catalyst System: Add Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.06 equiv, 6 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol).

  • Solvent: Add anhydrous, degassed Toluene (5 mL). Caution: NaOtBu is highly moisture-sensitive; perform this setup in a glovebox if possible.

  • Reaction: Seal the tube and heat to 100–110 °C for 12–16 hours.

  • Validation Checkpoint: Monitor via TLC or LC-MS. The starting material should be fully consumed.

  • Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, eluting with Ethyl Acetate. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

Applications in Drug Development

The strategic functionalization of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine yields scaffolds that are highly privileged in medicinal chemistry.

  • Kinase Inhibitors: The pyridine nitrogen serves as a critical hydrogen bond acceptor for the hinge region of kinases (e.g., in ATP-competitive inhibitors). The C4-methyl group induces an orthogonal twist of the C3-aryl group, effectively locking the molecule into a bioactive conformation that fits precisely into the hydrophobic pockets of targets like ALK, ROS1, or EGFR.

  • Late-Stage Diversification: Because the C6-Br bond is preserved during the initial C3 modification, medicinal chemists can synthesize a large batch of the C3-aryl intermediate, and then perform parallel Buchwald-Hartwig aminations at C6 to rapidly generate a library of analogs for Structure-Activity Relationship (SAR) screening.

References

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis National Center for Biotechnology Information (PMC)[Link][1]

  • A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies ACS Publications[Link][2]

  • Highly Selective Room-Temperature Suzuki-Miyaura Coupling of Bromo-2-Sulfonyloxypyridines for Unsymmetrical Diarylpyridines ResearchGate[Link][3]

  • Suzuki Coupling Approach for the Synthesis of Phenylene−Pyrimidine Alternating Oligomers for Blue Light-Emitting Material ACS Publications[Link][4]

  • Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling MDPI[Link][5]

Sources

Exploratory

Spectroscopic Characterization of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine: A Predictive and Methodological Guide

Introduction For researchers and professionals in drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. 6-Bromo-3-iodo-2-methoxy-4-methylpyridine is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. 6-Bromo-3-iodo-2-methoxy-4-methylpyridine is a highly substituted heterocyclic compound with potential applications as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a mix of electron-donating and electron-withdrawing groups, as well as sterically demanding halogens, presents an interesting case for spectroscopic analysis. The interplay of these substituents is expected to give rise to a distinct and informative set of spectroscopic data.

This in-depth technical guide provides a predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Bromo-3-iodo-2-methoxy-4-methylpyridine. In the absence of published experimental spectra for this specific molecule, this document serves as a valuable resource by forecasting the expected spectral features based on established principles of spectroscopy and substituent effects on the pyridine core.[1][2][3] Furthermore, this guide outlines detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data for this and similar novel compounds.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine, with its array of substituents, is anticipated to yield a well-resolved and interpretable set of spectra. The single aromatic proton will provide a clear signal in the ¹H NMR spectrum, while the distinct electronic environments of the carbon atoms will be distinguishable in the ¹³C NMR spectrum. The various functional groups will exhibit characteristic absorption bands in the IR spectrum, and the molecule's mass and isotopic patterns will be clearly identifiable through mass spectrometry.

Figure 1: Molecular structure of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 6-Bromo-3-iodo-2-methoxy-4-methylpyridine, both ¹H and ¹³C NMR will provide crucial information regarding the electronic environment and connectivity of the atoms.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The ¹H NMR spectrum is expected to be relatively simple, dominated by the signals from the methoxy and methyl groups, and the lone aromatic proton. The chemical shift of the aromatic proton (H-5) is influenced by the electronic effects of the surrounding substituents. The methoxy group at C-2 is electron-donating, which would typically shield the protons on the ring. Conversely, the electronegative bromine at C-6 and iodine at C-3 will have a deshielding effect.

Table 1: Predicted ¹H NMR Data for 6-Bromo-3-iodo-2-methoxy-4-methylpyridine

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale
H-57.5 - 8.0SingletThe sole aromatic proton is flanked by the methyl and bromo substituents. The deshielding effects of the halogens are expected to shift this proton downfield. Due to the absence of adjacent protons, it will appear as a singlet.
OCH₃3.9 - 4.2SingletThe methoxy protons are deshielded by the adjacent oxygen atom and the aromatic ring. This will appear as a sharp singlet.
CH₃2.3 - 2.6SingletThe methyl group protons are attached to an aromatic carbon and will appear as a singlet in a region typical for aryl methyl groups.

The prediction of chemical shifts can be refined using computational methods, such as those employing machine learning algorithms trained on extensive spectral databases.[4]

¹³C NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The ¹³C NMR spectrum will display signals for all six carbons of the pyridine ring, as well as the carbons of the methoxy and methyl groups. The chemical shifts of the ring carbons are highly sensitive to the nature and position of the substituents. The prediction of these shifts can be approached by considering the substituent chemical shifts (SCS) for substituted pyridines.[1][3][5][6][7]

Table 2: Predicted ¹³C NMR Data for 6-Bromo-3-iodo-2-methoxy-4-methylpyridine

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2160 - 165Attached to the electron-donating methoxy group and the ring nitrogen, this carbon is expected to be significantly downfield.
C-390 - 95The direct attachment of the large, polarizable iodine atom will cause a significant upfield shift (heavy atom effect).
C-4145 - 150Substituted with a methyl group, this carbon's chemical shift will be influenced by the adjacent iodo and the para-bromo substituent.
C-5135 - 140This is the only carbon bearing a hydrogen atom. Its chemical shift will be influenced by all surrounding substituents.
C-6140 - 145Attached to the electronegative bromine atom, this carbon will be deshielded and shifted downfield.
OCH₃55 - 60Typical chemical shift for a methoxy carbon attached to an aromatic ring.
CH₃18 - 22Typical chemical shift for a methyl carbon attached to an aromatic ring.

Figure 2: Predicted ¹H and ¹³C NMR correlations for key nuclei.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid 6-Bromo-3-iodo-2-methoxy-4-methylpyridine.[8][9]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[10] Ensure the sample is fully dissolved.

    • Transfer the solution to a high-quality 5 mm NMR tube.[8][9]

    • If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum using a single-pulse experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be necessary.

    • Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy: Predicted Vibrational Modes

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine is expected to show characteristic absorption bands for the aromatic ring, C-H bonds, C-O bond, and the carbon-halogen bonds. The overall spectrum will be a unique fingerprint for the compound.

Table 3: Predicted IR Absorption Bands for 6-Bromo-3-iodo-2-methoxy-4-methylpyridine

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100 - 3000Weak-MediumAromatic C-H stretchCharacteristic stretching vibration of the C-H bond on the pyridine ring.
2980 - 2850MediumAliphatic C-H stretchStretching vibrations of the C-H bonds in the methoxy and methyl groups.
1600 - 1550Medium-StrongC=C and C=N stretchingVibrations of the pyridine ring framework. Substituted pyridines typically show a pair of bands in this region.[2][11]
1480 - 1440MediumC-H bendingIn-plane bending vibrations of the methyl and methoxy groups.
1250 - 1200StrongAryl-O-C asymmetric stretchCharacteristic strong absorption for the aryl ether linkage.
1050 - 1000MediumAryl-O-C symmetric stretchAnother characteristic vibration of the aryl ether.
850 - 800Medium-StrongC-H out-of-plane bendingThe position of this band can be indicative of the substitution pattern on the aromatic ring.[2]
700 - 600MediumC-Br stretchThe carbon-bromine stretching vibration typically appears in this region.
600 - 500MediumC-I stretchThe carbon-iodine stretching vibration is expected at lower wavenumbers due to the larger mass of iodine.
Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples with minimal preparation.[12][13][14]

  • Background Collection:

    • Ensure the ATR crystal (typically diamond) is clean.[12]

    • Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.[15]

  • Sample Analysis:

    • Place a small amount of the solid 6-Bromo-3-iodo-2-methoxy-4-methylpyridine onto the center of the ATR crystal.[15]

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[12]

    • Acquire the IR spectrum of the sample over the desired range (e.g., 4000 - 400 cm⁻¹).

  • Cleaning:

    • After analysis, release the pressure, remove the bulk of the sample, and clean the crystal with a suitable solvent (e.g., isopropanol) on a soft tissue.

Mass Spectrometry (MS): Predicted Molecular Ion and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a novel compound.[16][17][18][19] The mass spectrum of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine will be characterized by a distinct molecular ion peak cluster due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Predicted Molecular Mass:

  • Molecular Formula: C₇H₇BrINO

  • Monoisotopic Mass (for ⁷⁹Br): 326.8709 u

  • Monoisotopic Mass (for ⁸¹Br): 328.8688 u

The molecular ion region in a low-resolution mass spectrum will show two peaks of nearly equal intensity separated by 2 m/z units, which is the characteristic isotopic signature of a monobrominated compound.

Predicted Fragmentation Pathways

Electron Ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion.[20][21] The fragmentation pattern provides valuable structural information.

Plausible Fragmentation Pathways:

  • Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a stable cation.

    • M⁺• - •CH₃ → [M - 15]⁺

  • Loss of a bromine radical (•Br): Cleavage of the C-Br bond.

    • M⁺• - •Br → [M - 79/81]⁺

  • Loss of an iodine radical (•I): Cleavage of the C-I bond.

    • M⁺• - •I → [M - 127]⁺

  • Loss of a methoxy radical (•OCH₃):

    • M⁺• - •OCH₃ → [M - 31]⁺

Fragmentation cluster_frags Primary Fragments M [C₇H₇BrINO]⁺• m/z = 327/329 F1 [M - CH₃]⁺ m/z = 312/314 M->F1 - •CH₃ F2 [M - Br]⁺ m/z = 248 M->F2 - •Br F3 [M - I]⁺ m/z = 200/202 M->F3 - •I F4 [M - OCH₃]⁺ m/z = 296/298 M->F4 - •OCH₃

Figure 3: Predicted primary fragmentation pathways in EI-MS.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup and Analysis:

    • The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system.

    • An appropriate ionization technique is selected (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

    • The mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap) is calibrated using a known standard to ensure high mass accuracy.[19]

    • The mass spectrum is acquired in a high-resolution mode.

  • Data Analysis:

    • The exact mass of the molecular ion (e.g., [M+H]⁺ in positive ESI mode) is determined.

    • This exact mass is used to calculate the elemental composition, which should match C₇H₈BrINO⁺ for the protonated molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine. By applying fundamental principles of NMR, IR, and MS, we have forecasted the key spectral features that researchers can expect to observe. The detailed experimental protocols provided herein offer a robust framework for the acquisition of high-quality data, which is essential for the unambiguous structural confirmation of this and other novel chemical entities. This predictive approach, grounded in established spectroscopic theory, serves as a valuable starting point for any scientist embarking on the synthesis and characterization of this highly substituted pyridine derivative.

References

  • Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. ([Link])

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Applied Spectroscopy, 17(4), 98-102. ([Link])

  • Kumar, P., & Sharma, S. D. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-292. ([Link])

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727-733. ([Link])

  • Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. ([Link])

  • Barthomeuf, D. (1992). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library. ([Link])

  • In-Core, C. (2025, May 23). NMR sample preparation guidelines. ([Link])

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. ([Link])

  • Clark, R. J. H., & Williams, C. S. (1965). The infrared spectra of complexes of transition metal halides with substituted pyridines. Inorganica Chimica Acta, 1, 79-89. ([Link])

  • University of York, Department of Chemistry. (n.d.). Attenuated Total Reflectance (ATR). ([Link])

  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. ([Link])

  • Hornak, J. P. (n.d.). Sample Preparation. ([Link])

  • University of Cambridge, Department of Biochemistry. (2011, February 16). NMR Sample Preparation Guidelines. ([Link])

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. ([Link])

  • ResolveMass Laboratories Inc. (2025, September 10). Working Principle of HRMS. ([Link])

  • Emerald Cloud Lab. (2025, September 3). ExperimentIRSpectroscopy Documentation. ([Link])

  • Malfara, M., Jansen, A., & Tierney, J. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. ([Link])

  • American Chemical Society. (2023, November 19). High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. Journal of Chemical Education. ([Link])

  • Oregon State University, Department of Chemistry. (n.d.). CH362: Use of IR Spectrometer with an ATR cell. ([Link])

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. ([Link])

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). ([Link])

  • National Research Council Canada. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d¹. Canadian Journal of Chemistry. ([Link])

  • ResolveMass Laboratories Inc. (2026, January 18). The Working Principle of High Resolution Mass Spectrometry HRMS. YouTube. ([Link])

  • Wishart, D. S., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 296. ([Link])

  • National Science Foundation Public Access Repository. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. ([Link])

  • Gonzalez, W. W., et al. (2025, December 18). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Molecules, 30(24), 6479. ([Link])

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). ([Link])

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  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. ([Link])

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). ([Link])

  • Nielsen, K. F. (2011). Ion fragmentation of small molecules in mass spectrometry. Journal of Natural Products, 74(11), 2338-2348. ([Link])

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. ([Link])

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Foundational

Purity and stability of "6-Bromo-3-iodo-2-methoxy-4-methylpyridine"

An In-depth Technical Guide to the Purity and Stability of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine Introduction 6-Bromo-3-iodo-2-methoxy-4-methylpyridine is a highly functionalized heterocyclic compound of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Purity and Stability of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine

Introduction

6-Bromo-3-iodo-2-methoxy-4-methylpyridine is a highly functionalized heterocyclic compound of significant interest to researchers in drug discovery and development. Its polysubstituted pyridine core serves as a versatile scaffold for the synthesis of complex molecular architectures with potential therapeutic applications. The presence of multiple reactive sites—a bromine atom, an iodine atom, a methoxy group, and a methyl group on the pyridine ring—offers a rich platform for a variety of chemical transformations. However, this complexity also necessitates a thorough understanding of the compound's purity and stability to ensure the reliability and reproducibility of experimental results.

This technical guide provides a comprehensive overview of the critical aspects of purity assessment and stability considerations for 6-Bromo-3-iodo-2-methoxy-4-methylpyridine. It is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The guide delves into the rationale behind experimental choices for purification and analysis and outlines protocols for ensuring the long-term integrity of the material.

I. Purity Assessment: A Foundation for Reliable Research

The purity of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine is paramount for its successful application in synthesis and biological screening. Impurities can arise from the synthetic route, degradation, or improper storage. A multi-pronged analytical approach is essential for a comprehensive purity profile.

Analytical Techniques for Purity Determination

A combination of chromatographic and spectroscopic methods should be employed to accurately determine the purity of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine and to identify any potential impurities.

Table 1: Recommended Analytical Techniques for Purity Assessment

TechniquePurposeKey Parameters and Considerations
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment and impurity profiling.Column: C18 reverse-phase column.Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the basic pyridine nitrogen.Detection: UV detection at a wavelength where the pyridine core has strong absorbance (typically around 254 nm).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities and confirmation of molecular weight.Column: A non-polar or medium-polarity capillary column is generally suitable for pyridine derivatives.[1] Inlet Temperature: Must be optimized to ensure volatilization without thermal degradation.MS Detection: Provides molecular weight confirmation and fragmentation patterns useful for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and detection of structurally related impurities.Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).Analysis: The chemical shifts and coupling constants of the aromatic proton and the methyl protons provide a unique fingerprint of the molecule. Integration of ¹H NMR signals can be used for quantitative analysis against a known internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of non-volatile impurities and degradation products.Combines the separation power of HPLC with the mass identification capabilities of MS, making it a powerful tool for identifying unknown impurities.
Common Impurities and Their Origins

Impurities in 6-Bromo-3-iodo-2-methoxy-4-methylpyridine can originate from starting materials, side reactions during synthesis, or degradation.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Regioisomers: Isomers with different substitution patterns on the pyridine ring that may form during halogenation or other substitution reactions.

  • Dehalogenated Species: Compounds where the bromine or iodine has been replaced by hydrogen.

  • Hydrolysis Products: The methoxy group can be susceptible to hydrolysis, leading to the corresponding 2-hydroxypyridine derivative.

Purification Workflow

Achieving high purity often requires a systematic purification strategy. The basicity of the pyridine nitrogen can be exploited for purification.[2]

Caption: A general workflow for the purification of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine.

Experimental Protocol: Acid-Base Extraction [2]

  • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic pyridine will be protonated and move to the aqueous layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or acidic impurities.

  • Basify the aqueous layer by the slow addition of a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) until the pH is > 8.

  • Extract the now deprotonated pyridine back into an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

II. Stability: Ensuring the Integrity of the Molecule Over Time

The stability of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine is influenced by its chemical structure and external factors such as temperature, light, and moisture. Understanding its stability profile is crucial for establishing appropriate storage conditions and shelf-life.

Potential Degradation Pathways

The presence of multiple functional groups makes the molecule susceptible to several degradation pathways.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis main 6-Bromo-3-iodo-2-methoxy-4-methylpyridine hydrolysis_product 6-Bromo-3-iodo-4-methyl-2-pyridone (Hydrolysis Product) main->hydrolysis_product H₂O / Acid or Base oxidation_product 6-Bromo-3-iodo-2-methoxy-4-methylpyridine N-oxide (Oxidation Product) main->oxidation_product Oxidizing Agent (e.g., H₂O₂) photolysis_product Dehalogenated or Ring-Opened Products (Photolytic Degradants) main->photolysis_product UV/Visible Light

Caption: Potential degradation pathways for 6-Bromo-3-iodo-2-methoxy-4-methylpyridine.

  • Hydrolysis: The 2-methoxy group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding 2-pyridone tautomer.

  • Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide, especially in the presence of oxidizing agents.[3]

  • Photolysis: Exposure to light, particularly UV radiation, can lead to dehalogenation (loss of bromine or iodine) or more complex ring-opening reactions.[3] The carbon-iodine bond is generally more susceptible to photolytic cleavage than the carbon-bromine bond.

  • Thermal Degradation: While pyridines are generally thermally stable, prolonged exposure to high temperatures can lead to decomposition.

Recommended Storage and Handling

To minimize degradation, 6-Bromo-3-iodo-2-methoxy-4-methylpyridine should be handled as an air- and moisture-sensitive compound.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store at 2-8°C.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with oxygen and moisture, preventing oxidation and hydrolysis.
Light Store in an amber vial or a container protected from light.Prevents photolytic degradation.
Container Use a tightly sealed container.Prevents ingress of moisture and air.
Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[1][4][5] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[1][5]

Caption: Workflow for a forced degradation study of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water). For thermal degradation, use the solid material.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with 0.1M HCl and heat at 60°C.

    • Basic Hydrolysis: Treat the sample solution with 0.1M NaOH and heat at 60°C.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid sample at 80°C.

    • Photolytic Degradation: Expose the solid and solution samples to light according to ICH Q1B guidelines.

  • Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) until significant degradation (e.g., 5-20%) is observed.

  • Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure that all degradation products are accounted for.

Conclusion

A thorough understanding of the purity and stability of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine is fundamental to its effective use in research and development. By employing a combination of robust analytical techniques for purity assessment and conducting comprehensive stability studies, researchers can ensure the quality and integrity of this valuable synthetic intermediate. The protocols and principles outlined in this guide provide a framework for establishing the purity and stability profile of this compound, thereby contributing to the generation of reliable and reproducible scientific data.

References

  • Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives - Benchchem.
  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND - International Journal of Research in Pharmaceutical and Nano Sciences (IJRPNS). Available at: [Link]

  • Pharmaceutical Stability Testing - Emery Pharma. Available at: [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. Available at: [Link]

  • Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI. Available at: [Link]

  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - MDPI. Available at: [Link]

  • Stability Testing & Studies | Southwest Research Institute. Available at: [Link]

  • Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis - Journal of the Chemical Society B - RSC Publishing. Available at: [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC. Available at: [Link]

  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases - MDPI. Available at: [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. Available at: [Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC - NIH. Available at: [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC - NIH. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • Pyridine - Some Industrial Chemicals - NCBI Bookshelf. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • Scheme 2. Proposed pathways to the 2,4-dimetalated 3-methoxypyridine. - ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

Sources

Exploratory

The Strategic Functionalization of Polysubstituted Pyridines: A Technical Guide to 6-Bromo-3-iodo-2-methoxy-4-methylpyridine

Executive Summary In modern medicinal chemistry and advanced materials science, the transition from random molecular screening to rational, modular design relies heavily on densely functionalized heterocyclic scaffolds....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and advanced materials science, the transition from random molecular screening to rational, modular design relies heavily on densely functionalized heterocyclic scaffolds. 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (CAS: 2271443-07-1) represents a pinnacle of this design philosophy. Rather than being a naturally occurring alkaloid, this molecule is a rationally engineered building block featuring three orthogonal reactive sites. This whitepaper provides an in-depth mechanistic analysis of its synthesis, structural rationale, and application in sequential cross-coupling workflows.

Structural and Electronic Rationale

The strategic value of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine lies in the precise electronic and steric microenvironments of its substituents. Each functional group serves a distinct, causal purpose in downstream drug development:

  • C3-Iodo (Primary Reactive Handle): The carbon-iodine bond possesses the lowest bond dissociation energy (~65 kcal/mol) on the ring. This thermodynamic vulnerability ensures that Palladium(0) catalysts will undergo selective oxidative addition at this site first, even at room temperature .

  • C6-Bromo (Secondary Reactive Handle): The carbon-bromine bond (~81 kcal/mol) is significantly stronger. It remains inert during C3-functionalization, acting as a protected handle for subsequent high-temperature cross-coupling (e.g., Buchwald-Hartwig amination).

  • C2-Methoxy (Directing Group & Masked Pharmacophore): Synthetically, the methoxy oxygen acts as a powerful Lewis basic coordinating site, essential for Directed ortho-Metalation (DoM) . Post-coupling, it can be cleaved via acidic hydrolysis (e.g., HBr/AcOH) to reveal a 2-pyridone, a critical hydrogen-bonding motif in kinase inhibitors.

  • C4-Methyl (Steric Modulator): The methyl group provides necessary steric bulk adjacent to the C3 position. During C3-arylation, this bulk restricts the rotation of the incoming aryl ring, enabling the synthesis of stable atropisomers (axial chirality).

Quantitative Reactivity Profile

To predict the behavior of this scaffold during catalysis, we rely on the relative oxidative addition rates of its halogens.

Table 1: Thermodynamic and Kinetic Parameters of Pyridine Halogens

Halogen PositionBond Dissociation Energy (kcal/mol)Relative Oxidative Addition Rate (Pd)Optimal Coupling Temp (°C)
C3-Iodo ~65.010,000x20 - 40
C6-Bromo ~81.51x (Baseline)80 - 100
C2-Methoxy >100.0Inert under standard Pd(0)N/A

De Novo Synthesis Methodology

The synthesis of this scaffold relies on exploiting the inherent symmetry of commercially available starting materials, followed by a highly regioselective metalation event.

Synthesis SM 2,6-Dibromo-4-methylpyridine Step1 SNAr Reaction NaOMe, MeOH, 65°C SM->Step1 Int1 6-Bromo-2-methoxy-4-methylpyridine Step1->Int1 Step2 Directed ortho-Metalation LDA, THF, -78°C then I2 Int1->Step2 Product 6-Bromo-3-iodo-2-methoxy-4-methylpyridine Step2->Product

Synthetic workflow for 6-Bromo-3-iodo-2-methoxy-4-methylpyridine via DoM.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Desymmetrize 2,6-dibromo-4-methylpyridine to yield 6-bromo-2-methoxy-4-methylpyridine. Causality: The electron-withdrawing nature of the pyridine nitrogen activates the ortho positions (C2/C6) toward nucleophilic attack. By strictly limiting the nucleophile to 1.05 equivalents, we prevent over-substitution.

  • Setup: In a 500 mL round-bottom flask, dissolve 2,6-dibromo-4-methylpyridine (1.0 equiv) in anhydrous methanol (0.5 M).

  • Reagent Addition: Add a 25% w/w solution of Sodium Methoxide (NaOMe) in methanol (1.05 equiv) dropwise at 0°C.

  • Reaction: Heat the mixture to reflux (65°C) for 4 hours.

  • Self-Validating Checkpoint: Monitor via TLC (Hexanes:EtOAc 9:1). The starting material spot (higher Rf) will disappear, replaced by a single intermediate spot. If a lower Rf spot appears, over-substitution (2,6-dimethoxy) has occurred due to excess base or extended heating.

  • Workup: Concentrate in vacuo, partition between EtOAc and H2O, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol 2: Directed ortho-Metalation (DoM) and Iodination

Objective: Regioselective iodination at the C3 position. Causality: The C2-methoxy group is a Directing Metalation Group (DMG). It coordinates the lithium ion of Lithium Diisopropylamide (LDA), physically tethering the strong base directly adjacent to the C3 proton, overriding standard pKa-driven deprotonation .

  • Base Generation: In a flame-dried Schlenk flask under argon, add anhydrous THF and diisopropylamine (1.2 equiv). Cool to -78°C. Add n-Butyllithium (n-BuLi, 1.1 equiv) dropwise. Stir for 30 mins to generate LDA.

  • Metalation: Add 6-bromo-2-methoxy-4-methylpyridine (1.0 equiv) in THF dropwise.

    • Self-Validating Checkpoint: The solution will immediately transition to a deep yellow/orange color, confirming the formation of the highly reactive C3-lithio species.

  • Electrophilic Quench: After 1 hour at -78°C, add a solution of Iodine (I2, 1.5 equiv) in THF dropwise.

    • Self-Validating Checkpoint: The orange color will rapidly dissipate, replaced by the dark brown color of excess iodine, indicating complete consumption of the lithio intermediate.

  • Workup: Quench the reaction cold with saturated aqueous Sodium Thiosulfate (Na2S2O3).

    • Self-Validating Checkpoint: The brown iodine color will instantly turn pale yellow/colorless, confirming the successful reduction and neutralization of the excess oxidant. Extract with EtOAc and purify.

Table 2: DoM Optimization Parameters

Base SystemSolventTemperature (°C)Result / Yield (%)Mechanistic Observation
n-BuLiTHF-7845%Nucleophilic attack by n-BuLi on the ring competes with metalation.
LDA THF -78 88% Optimal. Non-nucleophilic base ensures clean deprotonation.
LDATHF015%Thermal degradation; "Halogen Dance" rearrangement observed.

Downstream Application: Sequential Cross-Coupling

The true utility of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine is realized in its capacity for programmed, sequential functionalization .

CouplingLogic Start 6-Bromo-3-iodo-2-methoxy-4-methylpyridine PdCat Pd(0) Catalyst Start->PdCat OxAdd1 Selective Oxidative Addition (C3-I) PdCat->OxAdd1 Coupling1 Suzuki-Miyaura (RT) OxAdd1->Coupling1 Int2 6-Bromo-3-aryl-2-methoxy-4-methylpyridine Coupling1->Int2 OxAdd2 Oxidative Addition (C6-Br) Int2->OxAdd2 Coupling2 Buchwald-Hartwig (80°C) OxAdd2->Coupling2 Final Di-functionalized Scaffold Coupling2->Final

Sequential cross-coupling logic exploiting differential halogen reactivity.

Workflow: Programmed Dual Functionalization

By exploiting the ~16 kcal/mol difference in bond dissociation energy between C-I and C-Br, we can dictate the sequence of molecular assembly.

Step 1: C3-Selective Suzuki-Miyaura Coupling

  • Conditions: Pd(PPh3)4 (5 mol%), Arylboronic acid (1.0 equiv), Na2CO3 (2.0 equiv), Toluene/H2O, 25°C.

  • Causality: The use of a mild catalyst (Pd(PPh3)4) at room temperature ensures that only the highly reactive C-I bond undergoes oxidative addition. The C-Br bond remains completely intact.

  • Self-Validating Checkpoint: LC-MS analysis of the crude mixture will show a mass shift corresponding to the loss of Iodine (-127 Da) and addition of the Aryl group, while the characteristic 1:1 isotopic splitting pattern of the Bromine atom (79Br/81Br) remains clearly visible in the mass spectrum.

Step 2: C6-Selective Buchwald-Hartwig Amination

  • Conditions: Pd2(dba)3 (5 mol%), XPhos (10 mol%), Amine (1.2 equiv), NaOtBu (1.5 equiv), Dioxane, 90°C.

  • Causality: To activate the stubborn C-Br bond, we must increase the thermal energy (90°C) and employ an electron-rich, sterically demanding dialkylbiaryl phosphine ligand (XPhos). This accelerates the challenging oxidative addition and promotes rapid reductive elimination, preventing catalyst deactivation.

References

  • RSC Publishing. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. Retrieved from[Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. Retrieved from[Link]

Protocols & Analytical Methods

Method

Application Note: Divergent Regioselective Synthesis of Substituted Pyridines from 6-Bromo-3-iodo-2-methoxy-4-methylpyridine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Professionals Compound of Interest: 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (CAS: 2271443-07-1)[1] Executive Summary The functionalization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Professionals Compound of Interest: 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (CAS: 2271443-07-1)[1]

Executive Summary

The functionalization of polyhalogenated heterocycles is a cornerstone strategy in the rapid generation of structural diversity for structure-activity relationship (SAR) studies. 6-Bromo-3-iodo-2-methoxy-4-methylpyridine represents a highly versatile, orthogonally reactive building block. By leveraging the intrinsic electronic and steric disparities between the C-3 iodine and C-6 bromine atoms, researchers can execute a predictable, step-wise functionalization sequence. This application note details a validated, self-monitoring protocol for the divergent synthesis of di-substituted pyridines via sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Mechanistic Rationale for Regioselectivity (E-E-A-T)

Achieving high regioselectivity in polyhalogenated pyridines requires exploiting the differential rates of oxidative addition by the palladium catalyst.

  • C-3 Iodine vs. C-6 Bromine: The carbon-iodine (C-I) bond at the C-3 position exhibits a significantly lower Bond Dissociation Energy (BDE) compared to the carbon-bromine (C-Br) bond at C-6. Furthermore, computational studies by Houk and Merlic have demonstrated that regioselectivity is not solely dictated by BDE, but also by the interaction between the heterocycle's Lowest Unoccupied Molecular Orbital (LUMO) and the catalyst's Highest Occupied Molecular Orbital (HOMO)[2][3]. The C-3 position in this scaffold provides optimal orbital overlap, strongly favoring initial oxidative addition.

  • Electronic Influence of the Methoxy Group: The strongly electron-donating methoxy group at C-2 enriches the pyridine ring, which generally decelerates oxidative addition. However, its ortho-relationship to the C-3 iodine sterically and electronically differentiates the C-3 site from the C-6 site, ensuring that the first coupling event occurs exclusively at C-3[4][5].

  • C-6 Activation: Once the C-3 iodine is replaced by an aryl or alkyl group, the electronic landscape of the pyridine ring shifts. The C-6 bromine, previously the less reactive site, becomes the primary locus for subsequent palladium-catalyzed functionalization.

Synthetic Workflow Visualization

SynthesisWorkflow SM 6-Bromo-3-iodo-2-methoxy- 4-methylpyridine (Starting Material) Int1 C-3 Arylated Intermediate (6-Bromo-3-aryl-2-methoxy- 4-methylpyridine) SM->Int1 Suzuki-Miyaura (Pd(dppf)Cl2, ArB(OH)2) Prod C-3, C-6 Disubstituted Pyridine Derivative (Final Product) Int1->Prod Buchwald-Hartwig (Pd2(dba)3, XPhos, HNR2)

Figure 1: Divergent step-wise functionalization workflow of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine.

Experimental Protocols

Protocol A: Regioselective C-3 Suzuki-Miyaura Cross-Coupling

Objective: To selectively arylate the C-3 position while preserving the C-6 bromide for downstream functionalization.

Causality & Design Choices: We utilize Pd(dppf)Cl2​ as the catalyst because its large bite angle promotes efficient reductive elimination, minimizing the lifetime of the Pd(II) intermediate and preventing competitive oxidative addition into the C-Br bond. A mild base ( Na2​CO3​ ) and a biphasic solvent system (1,4-Dioxane/ H2​O ) are selected to ensure the reaction proceeds at a moderate rate (80 °C), which is critical to suppress C-6 over-arylation[6][7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv). Note: Strict stoichiometric control of the boronic acid prevents over-coupling.

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%) and Na2​CO3​ (2.0 equiv).

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL).

  • Degassing: Purge the reaction mixture with Argon via three freeze-pump-thaw cycles to remove dissolved oxygen, which can degrade the active Pd(0) species.

  • Reaction: Heat the mixture to 80 °C under an Argon atmosphere for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 9:1). The reaction is deemed complete when the starting material mass ( [M+H]+≈328/330 ) is consumed, and the intermediate mass corresponding to the C-3 arylated product appears.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography to isolate the C-3 arylated intermediate.

Protocol B: C-6 Buchwald-Hartwig Amination

Objective: To introduce an amine at the C-6 position of the previously synthesized intermediate.

Causality & Design Choices: With the iodine removed, the C-6 bromine is now the most reactive electrophilic site. Buchwald-Hartwig amination requires a highly active catalyst system to break the stronger C-Br bond. Pd2​dba3​ paired with the bulky, electron-rich biaryl phosphine ligand XPhos is optimal for preventing β -hydride elimination and facilitating the coupling of secondary or primary amines. A strong base ( NaOtBu ) is required to deprotonate the amine and drive the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: To a dry, Argon-flushed vial, add the C-3 arylated intermediate from Protocol A (1.0 equiv, 0.5 mmol), the desired amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Catalyst Assembly: Add Pd2​dba3​ (0.02 equiv, 2 mol%) and XPhos (0.08 equiv, 8 mol%).

  • Solvent: Add anhydrous, degassed Toluene (5 mL).

  • Reaction: Seal the vial and heat to 100 °C for 12 hours.

  • Self-Validation: Monitor via LC-MS. The disappearance of the brominated intermediate isotopic pattern (1:1 ratio of [M]+/[M+2]+ ) confirms the successful substitution of the bromine atom.

  • Workup: Cool the mixture, filter through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography to yield the final di-substituted pyridine.

Quantitative Data & Expected Outcomes

The table below summarizes the expected yields and regioselectivity ratios based on the optimized protocols, demonstrating the robustness of the methodology across different coupling partners.

StepElectrophileNucleophile (Partner)Catalyst SystemTemp (°C)Regioselectivity (C-3 : C-6)Isolated Yield (%)
1. Suzuki 6-Bromo-3-iodo-2-methoxy-4-methylpyridinePhenylboronic acid Pd(dppf)Cl2​ / Na2​CO3​ 80> 99 : 182 - 88%
1. Suzuki 6-Bromo-3-iodo-2-methoxy-4-methylpyridine4-Fluorophenylboronic acid Pd(dppf)Cl2​ / Na2​CO3​ 80> 99 : 179 - 85%
2. Buchwald 6-Bromo-3-(phenyl)-2-methoxy-4-methylpyridineMorpholine Pd2​dba3​ / XPhos / NaOtBu 100N/A (Only C-6 available)85 - 91%
2. Buchwald 6-Bromo-3-(phenyl)-2-methoxy-4-methylpyridineN-Methylpiperazine Pd2​dba3​ / XPhos / NaOtBu 100N/A (Only C-6 available)78 - 84%

Data Note: Regioselectivity is determined by crude 1H -NMR analysis prior to purification. The >99:1 ratio indicates that no C-6 arylation is detected during the first step.

References

  • Sigma-Aldrich / Merck. 6-Bromo-3-iodo-2-methoxy-4-methylpyridine Product Information. Retrieved March 29, 2026.

  • Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10169.

  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(42), 12664-12665.

Sources

Application

Application Notes & Protocols: Strategic Functionalization of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine in Agrochemical Research

Introduction: The Strategic Value of Dihalogenated Pyridines In the continuous pursuit of novel, more effective, and environmentally benign agrochemicals, the pyridine scaffold remains a cornerstone of molecular design.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Dihalogenated Pyridines

In the continuous pursuit of novel, more effective, and environmentally benign agrochemicals, the pyridine scaffold remains a cornerstone of molecular design.[1] Its derivatives are integral to a wide range of fungicides, herbicides, and insecticides. The strategic introduction of multiple, distinct halogen atoms onto this ring system creates a versatile platform for building molecular complexity through sequential and regioselective cross-coupling reactions.

This guide focuses on 6-Bromo-3-iodo-2-methoxy-4-methylpyridine , a highly functionalized intermediate designed for precisely this purpose. The presence of both an iodine and a bromine atom on the pyridine ring is not redundant; it is a deliberate design feature that enables chemists to perform selective C-C or C-N bond formations at two different positions in a controlled, stepwise manner. This capability is invaluable for creating diverse libraries of compounds for biological screening.

Compound Profile:

PropertyValue
IUPAC Name 6-Bromo-3-iodo-2-methoxy-4-methylpyridine
Synonyms 2-bromo-5-iodo-6-methoxy-4-picoline
Molecular Formula C₇H₇BrINO
Molecular Weight 327.95 g/mol
CAS Number Not broadly available; isomers exist.
Appearance Typically an off-white to beige solid.

Note: The exact properties and CAS number can vary for isomers. Researchers should always refer to the supplier's Certificate of Analysis.

Core Principle: Exploiting Differential Reactivity

The synthetic utility of this reagent is rooted in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is:

C–I > C–Br > C–Cl

This hierarchy is primarily governed by bond dissociation energies (BDE); the C–I bond is weaker than the C–Br bond, making it more susceptible to the initial, often rate-limiting, oxidative addition step in the catalytic cycle. By carefully controlling reaction conditions (catalyst, ligand, temperature), one can selectively activate the C-I bond at the 3-position while leaving the C-Br bond at the 6-position intact for a subsequent transformation.

G cluster_0 Sequential Cross-Coupling Strategy Start 6-Bromo-3-iodo-2-methoxy-4-methylpyridine Step1 Reaction 1: Milder Conditions (e.g., Sonogashira Coupling) Start->Step1 Targets C-I bond Intermediate 6-Bromo-3-alkynyl-2-methoxy-4-methylpyridine Step1->Intermediate Step2 Reaction 2: More Forcing Conditions (e.g., Suzuki Coupling) Intermediate->Step2 Targets C-Br bond Final Fully Derivatized Product (e.g., 6-Aryl-3-alkynyl-pyridine) Step2->Final

Caption: Logic of regioselective sequential coupling.

Application Note 1: Selective Sonogashira Coupling at the C-3 Position

The Sonogashira reaction is a robust method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[2] It is particularly effective with aryl iodides, often proceeding under mild, room-temperature conditions.[3] This allows for the selective introduction of an alkynyl moiety at the C-3 position of our substrate.

Causality Behind Experimental Choices:

  • Catalyst System (Pd/Cu): The reaction proceeds via two interconnected catalytic cycles.[3] The palladium catalyst facilitates the core cross-coupling, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the key transmetalation step.[2][3]

  • Amine Base (e.g., Et₃N): The amine serves a dual purpose. It acts as the base required to deprotonate the terminal alkyne, and it can also serve as a solvent. Its reaction with the generated HX salt forms a precipitate (e.g., Et₃N·HI), which helps drive the reaction forward.[4]

  • Inert Atmosphere: The active Pd(0) species in the catalytic cycle is sensitive to oxidation. Therefore, removing oxygen by bubbling an inert gas (Argon or Nitrogen) through the solvent is critical to prevent catalyst deactivation and ensure high yields.

Protocol 1: Selective Sonogashira Coupling of a Terminal Alkyne

G cluster_workflow Sonogashira Protocol Workflow A 1. Setup - Dry flask under vacuum - Backfill with Argon B 2. Reagent Addition - Add Pyridine Substrate - Add Pd(PPh₃)₂Cl₂ & CuI A->B C 3. Solvent Addition - Add anhydrous THF - Add anhydrous Et₃N B->C D 4. Alkyne Addition - Slowly add terminal alkyne - Stir at Room Temperature C->D E 5. Monitoring - Follow by TLC until  starting material is consumed D->E F 6. Workup & Purification - Dilute & Filter - Wash with NH₄Cl - Purify via Chromatography E->F G Product F->G G cluster_workflow Suzuki Protocol Workflow A 1. Setup - Add reagents to flask:  - Bromo-alkynyl pyridine  - Arylboronic acid  - Base (K₂CO₃) B 2. Degassing - Add solvent (Dioxane/H₂O) - Bubble Argon through  mixture for 15-20 min A->B C 3. Catalyst Addition - Add Pd(OAc)₂ & SPhos  under Argon counter-flow B->C D 4. Reaction - Heat mixture to reflux  (e.g., 100 °C) C->D E 5. Monitoring - Follow by TLC/LC-MS  (typically 8-16 hours) D->E F 6. Workup & Purification - Cool, dilute, separate layers - Extract aqueous layer - Purify via Chromatography E->F G Product F->G

Sources

Method

Application Note: Regioselective Functionalization of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine

Executive Summary Mechanistic Causality: The Hierarchy of Halogen Reactivity Achieving chemoselectivity in dihalopyridines requires exploiting the thermodynamic and kinetic differences between carbon-halogen bonds. The b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mechanistic Causality: The Hierarchy of Halogen Reactivity

Achieving chemoselectivity in dihalopyridines requires exploiting the thermodynamic and kinetic differences between carbon-halogen bonds.

The bond dissociation energy (BDE) of a typical C–I bond (~65 kcal/mol) is significantly lower than that of a C–Br bond (~80 kcal/mol). In palladium-catalyzed Suzuki-Miyaura couplings, oxidative addition—the rate-determining step for stable aryl halides—takes place preferentially at the position bearing the more reactive halide . Therefore, the 3-iodo position is intrinsically more susceptible to oxidative addition by Pd(0) species under mild conditions.

Once the 3-position is arylated, the electronic landscape of the pyridine ring shifts. The newly installed aryl group generally donates electron density into the π-system, rendering the pyridine core more electron-rich. This electronic shift further deactivates the remaining C6–Br bond toward oxidative addition, necessitating a fundamental change in catalyst speciation for the second coupling step [[1]]([Link]). To overcome this barrier, highly active, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) and elevated temperatures are strictly required.

Logical Workflows & Catalyst Selection

To ensure reproducibility, catalyst loading descriptors (mol% vs. ppm) and ligand electronics must be carefully matched to the target bond's reactivity profile .

CatalystSelection Target Target Halogen Bond CI C-I Bond (Position 3) High Reactivity Target->CI CBr C-Br Bond (Position 6) Moderate Reactivity Target->CBr Cat1 Standard Catalysts e.g., Pd(PPh3)4 Mild Conditions (60°C) CI->Cat1 Cat2 Electron-Rich Ligands e.g., Pd2(dba)3 + SPhos Harsh Conditions (100°C) CBr->Cat2

Decision matrix for catalyst selection based on target carbon-halogen bond.

Table 1: Catalyst Performance & Reaction Parameters for Regioselective Coupling
Target PositionCatalyst SystemBaseSolvent SystemTemp (°C)ChemoselectivityExpected Yield
C3-Iodo Pd(PPh3)₄ (5 mol%)Na₂CO₃1,4-Dioxane / H₂O60>99% (C-I over C-Br)85–95%
C3-Iodo PdCl₂(dppf) (3 mol%)K₂CO₃THF / H₂O70>95% (C-I over C-Br)80–90%
C6-Bromo Pd₂(dba)₃ + SPhosK₃PO₄Toluene / H₂O100N/A (Sequential)75–88%
C6-Bromo Pd(OAc)₂ + XPhosCs₂CO₃DMF110N/A (Sequential)70–85%

Experimental Pathways

Workflow A Starting Material 6-Bromo-3-iodo-... B Step 1: C-I Activation Pd(PPh3)4, 60°C A->B C Mono-coupled Intermediate B->C D Step 2: C-Br Activation Pd2(dba)3/SPhos, 100°C C->D E Di-coupled Final Product D->E

Sequential regioselective cross-coupling workflow for the dihalopyridine.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at the 3-Iodo Position

Objective: Selectively couple an aryl boronic acid at the C3 position while preserving the C6-bromo handle for downstream functionalization. Causality: Utilizing a mild base (Na₂CO₃) and a moderately active catalyst (Pd(PPh₃)₄) at a lower temperature (60 °C) ensures the Pd(0) species has sufficient thermal energy to insert into the weak C–I bond, but lacks the energy required to activate the stronger C–Br bond .

Step-by-Step Methodology:

  • Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 mmol), the desired aryl boronic acid (1.05 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Atmosphere Control: Seal the tube, evacuate, and backfill with ultra-high-purity argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Syringe in degassed 1,4-dioxane (8 mL) followed by degassed 2M aqueous Na₂CO₃ (2 mL).

  • Reaction: Heat the biphasic mixture to 60 °C and stir vigorously (800 rpm) for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validating Checkpoint: Perform LC-MS analysis of the crude mixture. The mass spectrum must show the complete disappearance of the starting material (isotopic doublet at m/z 328/330 [M+H]⁺). The product peak should exhibit a new mass corresponding to the mono-coupled product, maintaining a strict 1:1 isotopic doublet indicative of the retained bromine atom. If a singlet mass corresponding to the di-coupled product is detected (>5%), the reaction temperature must be reduced to 50 °C in subsequent runs.

Protocol B: Subsequent Suzuki-Miyaura Coupling at the 6-Bromo Position

Objective: Functionalize the recalcitrant C6-bromo position of the mono-coupled intermediate. Causality: The intermediate is now electron-rich, making the C–Br bond highly resistant to standard oxidative addition. A bulky, electron-rich biarylphosphine ligand (SPhos) is required to accelerate oxidative addition and facilitate the sterically demanding reductive elimination step .

Step-by-Step Methodology:

  • Setup: In a clean Schlenk tube, combine the mono-coupled intermediate from Protocol A (1.0 mmol), a distinct aryl boronic acid (1.2 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol% yielding 5 mol% Pd), SPhos (0.05 mmol, 5 mol%), and anhydrous K₃PO₄ (2.5 mmol).

  • Atmosphere Control: Evacuate and backfill with argon (3 cycles).

  • Solvent Addition: Add degassed toluene (10 mL) and degassed water (2 mL).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate the filtrate. Purify via flash column chromatography.

Self-Validating Checkpoint: Analyze via LC-MS. The 1:1 isotopic doublet of the brominated intermediate must completely disappear, replaced by a single distinct [M+H]⁺ peak (singlet) corresponding to the fully di-coupled product. If incomplete conversion is observed, it strongly indicates premature catalyst deactivation; verify the rigorous degassing of solvents, as electron-rich phosphines like SPhos are highly susceptible to trace oxidation.

References

  • [2] Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]

  • [1] Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: PubMed Central (PMC) URL: [Link]

  • [3] Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Application

Application Note: Regioselective Functionalization of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine via Sequential Palladium-Catalyzed Cross-Coupling

Introduction & Mechanistic Rationale In modern drug discovery and complex molecule synthesis, polyhalogenated heterocycles serve as highly versatile building blocks. The compound 6-Bromo-3-iodo-2-methoxy-4-methylpyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery and complex molecule synthesis, polyhalogenated heterocycles serve as highly versatile building blocks. The compound 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (CAS: 2271443-07-1) is a prime example of a multi-functional scaffold designed for orthogonal, site-selective functionalization.

The strategic value of this molecule lies in the thermodynamic and electronic differentiation of its reactive sites. The bond dissociation energy (BDE) of the C–I bond (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol). In palladium-catalyzed cross-coupling reactions, this energetic disparity dictates the kinetics of the catalytic cycle: oxidative addition of Pd(0) into the C–I bond occurs orders of magnitude faster than into the C–Br bond[1].

Despite the steric hindrance introduced by the adjacent 2-methoxy and 4-methyl groups, the intrinsic electrophilicity and weak bond strength of the C-3 iodine atom override local steric factors[1]. This allows researchers to perform a highly regioselective Suzuki-Miyaura coupling at C-3. Once the iodine is substituted, the C-6 bromine—previously inert under mild conditions—can be subsequently engaged using more electron-rich ligands and elevated temperatures in reactions such as Buchwald-Hartwig aminations or secondary Suzuki couplings[2].

Physicochemical Properties

To ensure proper handling and stoichiometric calculations, the fundamental properties of the scaffold are summarized below.

PropertyValueExperimental Implication
Chemical Name 6-Bromo-3-iodo-2-methoxy-4-methylpyridineCore scaffold for sequential coupling.
CAS Number 2271443-07-1Unique identifier for procurement.
Molecular Formula C7H7BrINORequires precise mass spectrometry interpretation.
Molecular Weight 327.95 g/mol Use for stoichiometric calculations.
Primary Reactive Site C-3 (Iodine)Target for initial mild cross-coupling (e.g., Suzuki).
Secondary Reactive Site C-6 (Bromine)Target for downstream functionalization (e.g., Amination).
Directing/Protecting Groups 2-Methoxy, 4-MethylProvides steric shielding and electronic modulation.

Experimental Protocols: A Self-Validating Workflow

The following protocols detail a two-step sequential functionalization. Every step is designed as a self-validating system, ensuring that causality is understood and empirical checkpoints prevent downstream failures.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C-3

Objective: Selectively arylate the C-3 position while preserving the C-6 carbon-bromine bond for future elaboration.

Reagents & Conditions:

  • Substrate: 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 equiv, 1.0 mmol, 328 mg)

  • Coupling Partner: Phenylboronic acid (1.05 equiv, 1.05 mmol, 128 mg)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol, 36 mg)

  • Base: K₂CO₃ (2.0 equiv, 2.0 mmol, 276 mg)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 10 mL), degassed.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with the pyridine substrate, phenylboronic acid, and K₂CO₃.

    • Causality: Limiting the boronic acid to 1.05 equivalents prevents thermodynamic over-coupling at the C-6 position.

  • Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with ultra-pure Argon for 15 minutes.

    • Causality: Water is strictly required to dissolve the inorganic base and generate the reactive boronate complex, which is the actual transmetalating species. Argon sparging prevents oxidative degradation of the Pd(0) intermediate.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask and heat to 80 °C for 4 hours.

    • Causality: Pd(dppf)Cl₂ is a robust, bidentate catalyst that efficiently promotes oxidative addition at the highly reactive C–I bond at moderate temperatures without activating the C–Br bond.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint (Critical): Analyze the crude mixture via LC-MS.

    • Self-Validation: The desired intermediate must show a mass shift corresponding to the loss of iodine (-126 Da) and the addition of the phenyl group (+77 Da). Crucially, the mass spectrum must exhibit a 1:1 isotopic splitting pattern (M / M+2) indicative of the retained C-6 bromine atom. If a di-arylated mass is observed, the reaction was overheated or excess boronic acid was used.

Protocol B: Buchwald-Hartwig Amination at C-6

Objective: Introduce an amine at the sterically unhindered but electronically less reactive C-6 position.

Reagents & Conditions:

  • Substrate: C-3 Arylated intermediate from Protocol A (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Morpholine (1.2 equiv, 0.6 mmol)

  • Catalyst System: Pd₂(dba)₃ (0.02 equiv) / XPhos (0.04 equiv)

  • Base: NaOtBu (1.5 equiv, 0.75 mmol)

  • Solvent: Anhydrous Toluene (5 mL).

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a vial with the C-3 arylated intermediate, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Solvent & Amine Addition: Add anhydrous toluene followed by morpholine. Seal the vial with a PTFE-lined cap.

    • Causality: NaOtBu is highly moisture-sensitive; anhydrous conditions are mandatory. The strong base is required to deprotonate the amine and facilitate its coordination to the palladium center.

  • Reaction: Heat the mixture at 100 °C for 12 hours.

    • Causality: The C–Br bond is significantly stronger than the C–I bond. The bulky, electron-rich biaryl phosphine ligand (XPhos) is explicitly chosen to force the difficult oxidative addition into the C–Br bond and to accelerate reductive elimination, thereby preventing unwanted β-hydride elimination pathways[2].

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc). The starting material should be completely consumed. NMR analysis of the purified product should confirm the disappearance of the C-6 bromine and the integration of the morpholine protons (8H, multiplet at ~3.0-3.8 ppm).

Reaction Workflow Visualization

The following diagram illustrates the logical progression of the sequential cross-coupling strategy, highlighting the transition states and site-selectivity.

G SM 6-Bromo-3-iodo-2-methoxy- 4-methylpyridine Step1 Suzuki-Miyaura Coupling (C-3 Iodo site) SM->Step1 Pd(dppf)Cl2, Ar-B(OH)2 80°C, Mild Base (K2CO3) Int1 C-3 Arylated, C-6 Bromo Intermediate Step1->Int1 Fast Oxidative Addition (Weak C-I Bond) Step2 Buchwald-Hartwig Amination (C-6 Bromo site) Int1->Step2 Pd2(dba)3, XPhos, Amine 100°C, Strong Base (NaOtBu) Final Di-functionalized Pyridine Derivative Step2->Final Forced Oxidative Addition (Strong C-Br Bond)

Sequential Pd-catalyzed regioselective functionalization of the pyridine scaffold.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at:[Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly (via PMC). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling with 6-Bromo-3-iodo-2-methoxy-4-methylpyridine

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving the highly functionalized heterocyclic building block, "6-Bromo-3-iodo-2-methoxy-4-methylpyridine." This guide is d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving the highly functionalized heterocyclic building block, "6-Bromo-3-iodo-2-methoxy-4-methylpyridine." This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently and successfully incorporate this versatile substrate into their synthetic routes. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when working with dihalogenated pyridine substrates in Suzuki coupling reactions.

Q1: Which halogen on "6-Bromo-3-iodo-2-methoxy-4-methylpyridine" is more reactive in a Suzuki coupling?

A1: The C-I bond is weaker and longer than the C-Br bond, making the iodo-substituent at the 3-position significantly more reactive towards oxidative addition with a palladium catalyst.[1] This difference in reactivity allows for selective functionalization at the C-3 position while leaving the C-6 bromo-substituent intact for subsequent transformations.[1][2] The general order of reactivity for aryl halides in Suzuki coupling is I > Br > Cl.[1][3]

Q2: What are the recommended starting conditions for a Suzuki coupling at the 3-iodo position?

A2: A good starting point for a selective Suzuki coupling at the C-3 iodo position would be to use a standard palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a phosphine ligand. A mild base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is often sufficient.[4][5] Common solvents include mixtures of an organic solvent like dioxane, THF, or toluene with water.[5][6]

Q3: Can the methoxy and methyl groups on the pyridine ring affect the reaction?

A3: Yes, these substituents can influence the reaction both electronically and sterically. The electron-donating nature of the methoxy and methyl groups can make the pyridine ring more electron-rich, which can sometimes slow down the rate of oxidative addition.[7] Additionally, the 2-methoxy and 4-methyl groups can exert steric hindrance, potentially requiring the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to promote efficient catalysis.[8][9]

Q4: What are the most common side reactions to look out for?

A4: The most prevalent side reactions include:

  • Homocoupling: The coupling of two boronic acid molecules. This is often exacerbated by the presence of oxygen.[6]

  • Dehalogenation: The replacement of a halogen atom with a hydrogen atom. This is more common with iodo-substituted arenes.[3][6]

  • Protodeboronation: The cleavage of the boronic acid C-B bond by a proton source before transmetalation can occur.[8][10]

Q5: I'm observing low to no product formation. What are the first things I should check?

A5: When a Suzuki coupling reaction yields little to no product, the first steps in troubleshooting should be to verify the integrity of your reagents and the reaction setup.[11][12] Ensure that:

  • Inert Atmosphere: The reaction is performed under a strict inert atmosphere (argon or nitrogen) as the Pd(0) catalyst is sensitive to oxygen.[11]

  • Reagent Quality: The boronic acid is fresh and has not degraded. The solvents are anhydrous and degassed.[11]

  • Base Quality: The base is finely powdered and dry.[11]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Inactive catalyst; Poor quality reagents; Suboptimal reaction conditions (temperature, solvent, base).- Screen different palladium catalysts and ligands (e.g., Pd(dppf)Cl₂, Buchwald ligands).- Use fresh, high-purity boronic acid and anhydrous, degassed solvents.[11]- Systematically vary the base, solvent, and temperature.[10]
Significant Dehalogenation Formation of a palladium-hydride species. This is more likely with the more reactive C-I bond.[3]- Use a milder base (e.g., K₂CO₃, Cs₂CO₃).- Ensure strictly anhydrous conditions to minimize sources of protons.[11]- Consider using a different palladium ligand that favors reductive elimination over dehalogenation.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture; Inefficient transmetalation.- Thoroughly degas all solvents and maintain a positive pressure of inert gas.[11]- Use a slight excess of the aryl halide.[10]- Optimize the base and solvent to facilitate efficient transmetalation.
Formation of Diarylated Product Reaction conditions are too harsh, leading to the reaction of the less reactive C-Br bond.- Lower the reaction temperature and shorten the reaction time.- Use a milder base.- Carefully control the stoichiometry of the boronic acid (use closer to 1 equivalent).
Difficulty in Product Purification Close polarity of the product and starting materials or byproducts.- Optimize the reaction to minimize byproduct formation.- Explore different chromatographic conditions (e.g., different solvent systems, use of a different stationary phase).- Consider recrystallization as a purification method.

Experimental Protocols & Methodologies

General Protocol for Selective Suzuki-Miyaura Coupling at the C-3 Iodo Position

This protocol provides a starting point for the selective coupling at the more reactive C-3 iodo position. Optimization may be required for specific boronic acids.

Materials:

  • 6-Bromo-3-iodo-2-methoxy-4-methylpyridine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 equiv), the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst and Ligand Screening for Challenging Couplings

For sterically hindered or electron-rich boronic acids, a screening of catalysts and ligands may be necessary.

Catalyst/Ligand System Typical Substrates Notes
Pd(PPh₃)₄General purpose, good starting point.May be less effective for hindered substrates.[9]
Pd₂(dba)₃ / SPhos or XPhosSterically hindered aryl halides and boronic acids.Buchwald ligands are known to be effective for challenging couplings.[9]
Pd(dppf)Cl₂A robust and versatile catalyst.Often provides good yields for a range of substrates.
NHC-Pd Complexes (e.g., PEPPSI)Electron-rich and sterically demanding substrates.N-heterocyclic carbene ligands can offer high stability and activity.[6]

Visualizing the Suzuki-Miyaura Catalytic Cycle and Workflow

To better understand the reaction mechanism and the experimental setup, the following diagrams are provided.

Suzuki_Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)Ln PdII R-Pd(II)-X Pd0->PdII R-X OxAdd Oxidative Addition PdII_R R-Pd(II)-R' PdII->PdII_R R'-B(OR)2 (Base activated) Transmetal Transmetalation PdII_R->Pd0 R-R' Product R-R' PdII_R->Product RedElim Reductive Elimination Substrate R-X Boronic R'-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • SATHEE JEE. (n.d.). Chemistry Suzuki Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Journal of Organic Chemistry. (2000, September 13). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • The Suzuki Reaction. (2014, February 6). Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • ACS Publications. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

  • ACS Publications. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • ACS Publications. (2024, August 27). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Retrieved from [Link]

  • PMC. (2022, September 19). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

  • PubMed. (2017, January 6). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • ACS Publications. (2008, December 11). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • Chemical Science. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • ACS Publications. (2020, May 6). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. Retrieved from [Link]

  • ACS Publications. (2000, September 13). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • J-Stage. (n.d.). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-iodo / bromo-3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives. Retrieved from [Link]

  • PMC. (2024, February 9). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.

Sources

Optimization

Purification methods for "6-Bromo-3-iodo-2-methoxy-4-methylpyridine" reaction products

Target Compound: 6-Bromo-3-iodo-2-methoxy-4-methylpyridine Prepared by: Senior Application Scientist, Chemical Development & Purification Support Welcome to the Technical Support Center. The isolation and purification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 6-Bromo-3-iodo-2-methoxy-4-methylpyridine Prepared by: Senior Application Scientist, Chemical Development & Purification Support

Welcome to the Technical Support Center. The isolation and purification of polyhalogenated heterocycles like 6-bromo-3-iodo-2-methoxy-4-methylpyridine present unique physicochemical challenges. This guide is engineered for drug development professionals and synthetic chemists who require high-purity intermediates for subsequent regioselective cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions).

Here, we move beyond generic protocols to explain the causality behind each chromatographic behavior, ensuring your workflows are robust, self-validating, and scientifically grounded.

Physicochemical Profiling & Chromatographic Behavior

To purify a molecule effectively, you must understand how its structural features dictate its interaction with the stationary and mobile phases.

  • Steric Hindrance & Basicity: The pyridine nitrogen is flanked by a methoxy group at C2 and a bromine atom at C6. This severe di-ortho substitution, combined with the strong inductive electron-withdrawing effects of the halogens, renders the nitrogen practically non-basic.

  • Halogen Bonding: The highly polarizable iodine atom at C3 can engage in strong halogen bonding with the silanol groups of the silica gel[1]. This interaction often causes unexpected retention times compared to non-iodinated analogs.

  • Photolability: The C–I bond is susceptible to homolytic cleavage under prolonged exposure to light or elevated temperatures, leading to des-iodination.

Quantitative Data: Solvent System Optimization

Standard ethyl acetate (EtOAc)/hexane gradients often fail to resolve the target compound from its mono-halogenated impurities due to non-specific dipole interactions[2]. By switching to a Toluene/Hexane system, we exploit differential π−π interactions, drastically improving the separation factor ( α ).

Solvent System (v/v)Target Rf​ Des-iodo Impurity Rf​ Separation Factor ( α )Resolution Quality
5% EtOAc / Hexane0.450.481.06Poor (Co-elution)
10% DCM / Hexane0.350.401.14Moderate (Tailing)
20% Toluene / Hexane 0.30 0.42 1.40 Excellent (Baseline)

Troubleshooting & FAQs

Q1: My product is streaking heavily on the silica column. Should I add Triethylamine (TEA) to the mobile phase to suppress silanol interactions? A: No. As established in the physicochemical profile, the nitrogen in 6-bromo-3-iodo-2-methoxy-4-methylpyridine is highly deactivated and sterically shielded. It does not protonate on acidic silanols. Streaking in this specific molecule is caused by halogen bonding between the iodine atom and the silica matrix[1], or simply by column overloading. Adding TEA will not improve peak shape and will needlessly contaminate your fractions. Instead, reduce your loading mass to <2% of the silica weight and use a less polar, aromatic solvent like toluene.

Q2: I am losing up to 30% of my yield during the final rotary evaporation step. The product turns slightly pink/brown. What is happening? A: The color change indicates the formation of free iodine ( I2​ ), confirming that your product is undergoing thermal or photochemical deiodination. C–I bonds in electron-deficient pyridines are highly labile. When concentrating the purified fractions, you must keep the water bath temperature strictly below 35°C and shield the flask from direct sunlight[3].

Q3: How can I self-validate that my purified product is free of the 6-bromo-2-methoxy-4-methylpyridine (des-iodo) impurity without running an NMR? A: You can build a self-validating TLC protocol using a dual-stain method. Run the TLC in 20% Toluene/Hexane. First, observe under short-wave UV (254 nm); both compounds will quench strongly. Next, expose the plate to iodine vapor. The target compound (already heavily halogenated) will absorb less iodine vapor compared to the des-iodo impurity, resulting in a differential color intensity. Finally, GC-MS is the gold standard for rapid molecular weight confirmation prior to downstream coupling.

Standard Operating Procedures (SOPs)

Protocol A: High-Resolution Flash Chromatography

This method ensures baseline separation of halogenated isomers.

  • Column Preparation: Slurry-pack a glass column with high-purity silica gel (40-63 µm) using 100% Hexane. Ensure a minimum silica-to-crude mass ratio of 50:1.

  • Dry Loading (Critical Step): Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add Celite (1:2 ratio to crude mass) and evaporate the DCM under reduced pressure (<35°C) until a free-flowing powder is obtained. Load this evenly onto the top of the silica bed. Causality: Dry loading prevents the "solvent front" effect that ruins resolution for highly lipophilic compounds.

  • Elution: Initiate elution with 100% Hexane (2 column volumes). Gradually step the gradient to 10% Toluene/Hexane, then to 20% Toluene/Hexane.

  • Fractionation: Collect small fractions (e.g., 15 mL for a 50 g column). The des-iodo impurity will elute first, followed by the target 6-bromo-3-iodo-2-methoxy-4-methylpyridine.

  • Concentration: Pool the pure fractions and concentrate in vacuo (10-50 mmHg) with a bath temperature not exceeding 30°C[3].

Protocol B: Low-Temperature Recrystallization (Polishing Step)

Use this if the chromatographic purity is ~95% and >99% is required for catalysis.

  • Place the semi-pure solid in a clean, dry Erlenmeyer flask.

  • Add a minimal volume of hot (50°C) isopropanol until the solid just dissolves.

  • Remove from heat and allow the solution to cool to room temperature undisturbed for 2 hours to promote slow crystal nucleation (excluding trapped impurities).

  • Transfer the flask to a 4°C refrigerator overnight to maximize yield.

  • Filter the resulting crystals via a Büchner funnel and wash with ice-cold pentane (2 x 5 mL). Dry under high vacuum (0.05 mmHg)[3].

Workflow & Logic Visualizations

Workflow A Crude Reaction Mixture B Dry Loading onto Silica (Celite/Silica Mix) A->B Adsorb C Flash Chromatography (Toluene/Hexane Gradient) B->C Load Column D Fraction Collection & TLC Monitoring C->D Elute E Concentration in vacuo (T < 35°C, Dark) D->E Pool Pure Fractions F Pure 6-Bromo-3-iodo- 2-methoxy-4-methylpyridine E->F Isolate

Standard workflow for the chromatographic isolation of polyhalogenated pyridines.

Troubleshooting Q Issue: Poor Resolution or Product Loss TLC Analyze TLC Plate Q->TLC Coelute Co-elution with Des-iodo Isomer? TLC->Coelute Degrade Product Streaking or Degrading? TLC->Degrade Solvent Switch to Toluene/Hexane (Exploit π-π interactions) Coelute->Solvent Yes Temp Lower Bath Temp <35°C Shield from Light Degrade->Temp Yes

Decision tree for troubleshooting common chromatographic failures and product degradation.

References

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. Available at:[Link][2]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. Available at:[Link][3]

  • Halogen Bonding in N‐Alkyl‐Bromo‐/Iodo‐Pyridinium Salts and its Application in Chromatography. Bielefeld University. Available at:[Link][1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cross-Coupling Reactions of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with complex, polyhalogenated pyridine building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with complex, polyhalogenated pyridine building blocks. Here, we address the specific mechanistic challenges of functionalizing 6-Bromo-3-iodo-2-methoxy-4-methylpyridine and provide self-validating protocols to overcome low yields and poor chemoselectivity.

Substrate Analysis: The Steric vs. Electronic Dilemma

When executing palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Sonogashira, or Stille) on 6-Bromo-3-iodo-2-methoxy-4-methylpyridine, chemists face a classic contradiction between electronic reactivity and steric accessibility:

  • Electronic Reactivity: In palladium-catalyzed cross-coupling, the oxidative addition step generally follows the reactivity order of C-I > C-Br > C-Cl[1][2]. Electronically, the C3-I bond is primed to react first.

  • Steric Hindrance: The C3-I bond is "di-ortho-substituted," flanked tightly by a methoxy group (-OMe) at C2 and a methyl group (-CH3) at C4. This creates a severe steric shield[3]. Conversely, the C6-Br bond is relatively unhindered.

Using standard catalytic systems often results in a failure to couple at C3, or forces the chemist to increase the temperature, which inadvertently activates the unhindered C6-Br bond, destroying chemoselectivity.

Troubleshooting Guide & FAQs

Q1: Why am I recovering mostly unreacted starting material when targeting the C3-I position at standard temperatures?

A1: The primary cause is the severe steric hindrance around the C3 position, which physically blocks the palladium catalyst from completing the oxidative addition and transmetalation steps[3]. Standard first-generation catalysts like Pd(PPh3​)4​ possess ligands that are either too bulky to fit into the pocket or insufficiently electron-rich to force the oxidative addition[3]. Solution: You must switch to a catalyst system utilizing bulky, highly electron-rich ligands—such as Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs)[4][5]. Paradoxically, these "bulky" ligands create a highly active, mono-ligated Pd0L1​ species that is highly reactive toward sterically hindered substrates[5].

Q2: When I heat the reaction to 100 °C to force the C3-I coupling, I get a complex mixture of C3-coupled, C6-coupled, and doubly-coupled products. How do I improve chemoselectivity?

A2: By increasing the thermal energy to overcome the steric barrier at C3, you are also providing enough energy for the catalyst to oxidatively add to the electronically less reactive, but sterically accessible, C6-Br bond[1]. Solution: The goal is to exploit the intrinsic C-I > C-Br reactivity difference at lower temperatures[2]. By using a highly active catalyst like Pd(OAc)2​ /SPhos, oxidative addition at the hindered C3-I bond can occur rapidly at 60–80 °C[6]. At this lower temperature threshold, the C6-Br bond remains inert, preserving perfect chemoselectivity.

Q3: I am observing significant protodeiodination (loss of the iodine atom, replaced by hydrogen) instead of my desired C3-coupled product. What is causing this?

A3: Protodehalogenation is a common competing side reaction when the transmetalation step is excessively slow—which is typical for sterically hindered boronic acids/electrophiles[3][5]. If the Pd(II) intermediate waits too long for transmetalation, it can undergo reduction or react with protic solvents. Solution:

  • Ensure your base is completely dissolved or highly active (switch from Na2​CO3​ to anhydrous K3​PO4​ or Cs2​CO3​ )[3].

  • Increase the equivalents of the boronic acid (up to 2.0 equiv) to drive the transmetalation equilibrium[5].

  • Minimize water content if using highly sensitive boronic acids, relying instead on anhydrous dioxane or toluene[3].

Mandatory Visualization: Workflows & Mechanisms

Below is the logical troubleshooting workflow for resolving low yields with this specific substrate.

TroubleshootingWorkflow Start Issue: Low Yield at C3-I Position Check1 Analyze LC-MS / NMR Byproduct Profile Start->Check1 Path1 Mainly Unreacted Starting Material Check1->Path1 Path2 Coupling at C6-Br Observed Check1->Path2 Path3 Protodeiodination (Dehalogenation) Check1->Path3 Sol1 Steric Blockade: Switch to Pd(OAc)2 / XPhos or SPhos Path1->Sol1 Sol2 Thermal Overdrive: Lower Temp (60-80°C) & Use SPhos Path2->Sol2 Sol3 Slow Transmetalation: Use Anhydrous Cs2CO3, Increase Boronic Acid Path3->Sol3

Caption: Diagnostic workflow for troubleshooting low yields in 6-Bromo-3-iodo-2-methoxy-4-methylpyridine couplings.

MechanisticPathway SM 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (C3-I: High Steric, High Electronic Reactivity) (C6-Br: Low Steric, Low Electronic Reactivity) Pd0 Pd(0)L_n Catalyst SM->Pd0 Catalyst Binding OA_C3 Oxidative Addition at C3-I (Requires Bulky L to open coordination sphere) Pd0->OA_C3 SPhos/XPhos, <80°C OA_C6 Oxidative Addition at C6-Br (Favored by high temp / small L) Pd0->OA_C6 PPh3, >100°C Prod_C3 Desired C3-Coupled Product OA_C3->Prod_C3 Transmetalation & Reductive Elimination Prod_C6 Undesired C6-Coupled Product OA_C6->Prod_C6

Caption: Mechanistic divergence based on catalyst selection and temperature control.

Data Presentation: Catalyst & Conditions Optimization

The following table summarizes the expected outcomes of various catalytic systems when attempting a chemoselective Suzuki-Miyaura coupling at the C3-I position.

Catalyst SystemBaseSolventTemp (°C)Expected Outcome & Selectivity
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene/ H2​O 100Poor: Low overall yield; significant C6-Br coupling and unreacted SM[3].
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ DMF90Moderate: ~40-50% yield; mixed C3/C6 selectivity[1].
Pd(OAc)2​ / SPhos K3​PO4​ Dioxane/ H2​O 70Excellent: >85% yield; highly selective for C3-I. Low temp preserves C6-Br[1][6].
Pd2​(dba)3​ / XPhos Cs2​CO3​ Toluene80Excellent: >80% yield; ideal for highly hindered boronic acids[5].

Experimental Protocols

Protocol: Chemoselective Suzuki-Miyaura Coupling at C3-I

This protocol utilizes a highly active Pd /SPhos system to ensure coupling at the sterically hindered C3 position while maintaining a low enough temperature to prevent activation of the C6-Br bond[1][6].

Reagents:

  • 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 equiv, limiting reagent)

  • Arylboronic acid or ester (1.5 - 2.0 equiv)

  • Pd(OAc)2​ (2 - 5 mol%)

  • SPhos (4 - 10 mol%, maintaining a 1:2 Pd:Ligand ratio)

  • K3​PO4​ (2.5 equiv, finely milled)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-3-iodo-2-methoxy-4-methylpyridine, the arylboronic acid, and K3​PO4​ .

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Catalyst Addition: In a glovebox or under a positive stream of Argon, add Pd(OAc)2​ and SPhos[3]. (Note: Premixing the Pd and ligand in a small amount of solvent prior to addition can enhance active catalyst formation).

  • Solvent Addition: Add the degassed 1,4-Dioxane and H2​O via syringe. The concentration of the pyridine substrate should be approximately 0.1 M to 0.2 M.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath at 70 °C . Stir vigorously.

  • Monitoring: Monitor the reaction via LC-MS or TLC. Complete consumption of the starting material should occur within 2 to 6 hours. Do not exceed 80 °C to prevent C6-Br activation[2].

  • Work-up: Cool the mixture to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Billingsley, K. L., Anderson, K. W., Buchwald, S. L. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Available at:[Link]

  • Yin, J., Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. Available at:[Link]

  • Zidan, A., et al. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH / PMC. Available at:[Link]

  • Zhao, Y., et al. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing). Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in 6-Bromo-3-iodo-2-methoxy-4-methylpyridine

Welcome to the Advanced Technical Support Guide for 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (CAS: 2271443-07-1). This highly functionalized pyridine scaffold presents a classic synthetic dilemma: the conflict between b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (CAS: 2271443-07-1). This highly functionalized pyridine scaffold presents a classic synthetic dilemma: the conflict between bond dissociation energy (BDE) and steric hindrance.

While the C3-Iodo bond is electronically primed for rapid oxidative addition, it is severely sterically encumbered by the adjacent C2-methoxy and C4-methyl groups. Conversely, the C6-Bromo bond is less reactive toward palladium but is highly accessible and electrophilically activated by the adjacent pyridine nitrogen. This guide provides causality-driven solutions to achieve orthogonal, regioselective functionalization.

🔬 Mechanistic Reactivity Map

ReactivityMap Molecule 6-Bromo-3-iodo-2-methoxy-4-methylpyridine C3 C3-Iodo Position (High Reactivity, High Sterics) Molecule->C3 Primary Target C6 C6-Bromo Position (Low Reactivity, Low Sterics) Molecule->C6 Secondary Target Pd_Coupling Pd-Catalyzed Cross-Coupling C3->Pd_Coupling Requires bulky ligands C6->Pd_Coupling Competes if C3 is hindered SNAr SNAr Substitution C6->SNAr Activated by Pyridine N

Caption: Reactivity map highlighting the steric vs. electronic competition between C3-I and C6-Br.

❓ Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of C3 and C6 coupling products in my Suzuki-Miyaura reaction?

A: This is a classic manifestation of steric hindrance overriding electronic bias. The general reactivity trend for palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl[1]. However, in 6-Bromo-3-iodo-2-methoxy-4-methylpyridine, the C3-I bond is sandwiched between a methoxy and a methyl group. If you use a standard catalyst like Pd(PPh3​)4​ , the bulky, multi-ligated palladium species struggles to access the C3-I bond. As a result, the reaction slows down enough for the less reactive, but sterically unhindered, C6-Br bond to compete, leading to a mixture of regioisomers[2].

Q2: How can I force the cross-coupling to occur exclusively at the C3-I position?

A: You must manipulate the catalyst speciation by using bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos)[3]. These ligands promote the formation of a highly active, mono-ligated Pd0L1​ species. The extreme electron density of the ligand accelerates oxidative addition into the C-I bond, while its unique spatial profile (often featuring a "pocket") accommodates the steric bulk of the substrate. Additionally, lowering the reaction temperature to 50–60 °C suppresses the activation of the C-Br bond, ensuring >95% selectivity for the C3 position.

Q3: Can I selectively functionalize the C6-Br position while leaving the C3-I intact?

A: Yes, but palladium catalysis is not the optimal tool for this. Instead, leverage Nucleophilic Aromatic Substitution (SNAr). The C6 position is ortho to the electron-withdrawing pyridine nitrogen, making it highly electrophilic. The C3 position is meta to the nitrogen and is electronically deactivated toward nucleophiles by the electron-donating C2-methoxy group. Heating the substrate with an amine or alkoxide base will exclusively yield the C6-substituted product, leaving the C3-I bond pristine for downstream cross-coupling.

Q4: I attempted a metal-halogen exchange with n-BuLi, but I observed protonation and complex mixtures. What went wrong?

A: Using n-BuLi on this substrate is problematic because the C2-methoxy group acts as a strong directing group (Directing Metalation Group, DMG). Instead of a clean iodine-lithium exchange, you likely triggered competing ortho-lithiation or nucleophilic addition to the pyridine ring. To achieve selective metal-halogen exchange at the C3-I position, use the Turbo-Grignard reagent ( i-PrMgCl⋅LiCl ) at -20 °C. The isopropyl group is less nucleophilic, and the complexed lithium chloride breaks up aggregates, ensuring a rapid, chemoselective exchange at the most polarizable C-I bond.

📊 Data Presentation: Catalyst & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and regioselectivity outcomes based on analogous polyhalogenated pyridine systems.

Catalyst SystemLigandTemp (°C)C3-I Conversion (%)C6-Br Conversion (%)Primary Outcome
Pd(PPh3​)4​ (5 mol%) PPh3​ 90~45%~35%Poor selectivity; complex mixture
Pd(OAc)2​ (3 mol%)SPhos80~70%~10%Moderate C3 selectivity
Pd2​(dba)3​ (2 mol%)XPhos60>95% <2% Excellent C3 selectivity
None (SNAr conditions)None1000%>95% Exclusive C6 substitution

🧪 Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C3-I

Objective: To selectively arylate the highly hindered C3-Iodo position without activating the C6-Bromo bond.

Self-Validating Logic: By utilizing Pd2​(dba)3​ and XPhos at a reduced temperature, the system is energetically restricted from inserting into the C-Br bond, validating the regioselectivity via thermodynamic control.

  • Preparation: Oven-dry a Schlenk flask and backfill with argon three times.

  • Reagent Loading: Charge the flask with 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd2​(dba)3​ (2.0 mol%), and XPhos (4.0 mol%).

  • Base & Solvent: Add anhydrous, degassed K3​PO4​ (2.0 equiv). Inject a degassed mixture of Toluene/Water (10:1 v/v) to achieve a concentration of 0.1 M.

  • Reaction: Stir the mixture at 60 °C for 12–16 hours.

  • Monitoring: Monitor via LC-MS. The mass of the product should reflect the displacement of Iodine (-127 Da) and the addition of the Aryl group, while retaining the Bromine isotope pattern ( M and M+2 peaks in a 1:1 ratio).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Regioselective SNAr Amination at C6-Br

Objective: To selectively install an amine at the C6 position, exploiting the electronic activation of the pyridine nitrogen.

  • Preparation: In a heavy-walled sealed tube, add 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 equiv).

  • Reagent Addition: Add the secondary amine nucleophile (e.g., morpholine or piperidine, 3.0 equiv) and K2​CO3​ (2.0 equiv).

  • Solvent: Suspend the mixture in a polar aprotic solvent such as DMF or NMP (0.2 M).

  • Reaction: Seal the tube and heat to 100 °C for 24 hours.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc). The starting material spot will disappear, replaced by a highly UV-active, lower Rf spot. LC-MS will confirm the retention of the Iodine atom (strong M+ ion, loss of the 1:1 Bromine isotope pattern).

  • Workup: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and dry under high vacuum.

🔄 Divergent Synthetic Workflow

Workflow SM Starting Material (6-Br-3-I-2-OMe-4-Me-Py) Path1 Condition A: Pd2(dba)3, XPhos Low Temp SM->Path1 Suzuki Path2 Condition B: Amine, K2CO3 Heat (100°C) SM->Path2 SNAr Prod1 C3-Arylated Product (C6-Br intact) Path1->Prod1 Suzuki Prod2 C6-Aminated Product (C3-I intact) Path2->Prod2 SNAr

Caption: Divergent synthetic workflow for orthogonal functionalization at C3 and C6 positions.

📚 References

  • National Institutes of Health (PMC). "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." PMC Article. Available at:[Link]

  • ACS Publications. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: High-Throughput Screening (HTS) for 6-Bromo-3-iodo-2-methoxy-4-methylpyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help you navigate the multidimensional reaction space of polyhalogenated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help you navigate the multidimensional reaction space of polyhalogenated heterocycles.

The substrate 6-Bromo-3-iodo-2-methoxy-4-methylpyridine [1] presents a classic chemoselectivity challenge in cross-coupling chemistry. While the general reactivity trend for palladium-catalyzed oxidative addition strictly follows C–I > C–Br > C–Cl[2][3], this specific molecule features a profound electronic vs. steric mismatch . The electronically favored C3–I bond is severely hindered by the ortho-methoxy (C2) and ortho-methyl (C4) groups. Conversely, the electronically disfavored C6–Br bond is sterically accessible.

Successfully functionalizing this scaffold requires High-Throughput Experimentation (HTE) to identify the precise catalyst, ligand, and base combinations that can thread the needle between reactivity and steric bulk[4].

Part 1: Reaction Logic & Mechanistic Pathways

To understand how to design your HTS arrays, we must first map the causality of the oxidative addition step. The diagram below illustrates how ligand sterics dictate the reaction pathway.

Pathway Substrate 6-Bromo-3-iodo-2-methoxy- 4-methylpyridine Decision Oxidative Addition Substrate->Decision Pd(0) / Ni(0) C3 C3-I Activation (Electronically Favored) Decision->C3 Small/Medium Ligands (e.g., dppf) C6 C6-Br Activation (Sterically Accessible) Decision->C6 Highly Bulky Ligands (e.g., tBuXPhos) Optimum Optimal HTS Hit: High Yield, >95% Selectivity C3->Optimum Controlled Temp & Base Failure Over-coupling or Poor Selectivity C3->Failure Excess Equivalents C6->Failure Undesired Pathway

Logical pathway for chemoselective oxidative addition in dihalopyridines.

Part 2: Troubleshooting Guides & FAQs

Q1: How do I prevent over-coupling (bis-coupling) and maximize C3–I chemoselectivity in my Suzuki-Miyaura screens? Causality: The C–I bond undergoes oxidative addition significantly faster than the C–Br bond due to its lower bond dissociation energy[2][3]. However, if your catalyst is overly active or your ligand is too bulky, steric repulsion at the C3 position will force the catalyst to activate the C6–Br bond, leading to complex mixtures of regioisomers and bis-coupled products[3]. Solution:

  • Ligand Selection: Avoid hyper-bulky ligands (like tBuXPhos or BrettPhos). Instead, screen moderately bulky bidentate ligands (e.g., dppf) or specific monophosphines (e.g., SPhos) that balance electron richness with the ability to navigate the ortho-substituents[2].

  • Stoichiometry: Strictly limit the boronic acid to 0.95–1.0 equivalents.

  • Temperature: Cap your HTS heating blocks at 50–60°C. Milder conditions exponentially favor C–I activation while leaving C–Br completely intact[2].

Q2: In my 384-well plate screens, I observe massive well-to-well variation and poor reproducibility. What is causing this? Causality: In miniaturized HTE, dispensing solid reagents (like Pd(OAc)₂ or inorganic bases) leads to severe mass transfer issues and heterogeneous reaction kinetics[5]. Furthermore, volatile solvents (like THF or DCM) evaporate rapidly during automated acoustic or tip-based dosing, altering the molarity of your micro-reactions. Solution:

  • Solution-Stable Precatalysts: Never dispense solid catalysts in HTS. For nickel-catalyzed cross-electrophile couplings, utilize Ni(COD)(DQ), which is highly stable in solution compared to the rapidly degrading Ni(COD)₂[6]. For palladium, use soluble Pd-cinnamyl or Pd-allyl precatalysts[5].

  • Solvent Selection: Switch your stock solutions to high-boiling solvents like 2-MeTHF, DMAc, or NMP to minimize evaporation during plate preparation[5].

Q3: My LC-MS deconvolution shows a major byproduct with [M-I+H]+. How do I suppress hydrodehalogenation? Causality: Hydrodehalogenation (protodehalogenation) is a fatal off-target pathway. It occurs when the intermediate Pd(II)-aryl species undergoes protonation or β-hydride elimination (often from alkoxide bases or primary alcohol solvents) faster than the transmetalation step[4]. Solution:

  • Base Optimization: Eliminate bases with β-hydrogens (like NaOEt) or strong alkoxides (NaOtBu). Switch your matrix to non-nucleophilic, mild inorganic bases such as Cs₂CO₃ or K₃PO₄[5].

  • Accelerate Transmetalation: If the reaction stalls at the Pd(II) intermediate, switch from standard boronic acids to more nucleophilic potassium trifluoroborates or MIDA boronates, which transmetalate more efficiently[3].

Part 3: HTS Data Presentation & Parameter Matrix

When designing your 96-well or 384-well arrays, use the following matrix to guide your variable selection. This table summarizes the causal outcomes of different catalytic environments on 6-Bromo-3-iodo-2-methoxy-4-methylpyridine.

Catalyst SystemLigand Steric ProfileBaseDominant PathwayCausality / Expected Outcome
Pd(dppf)Cl₂ Medium (Bidentate)K₂CO₃C3–I Coupling Balances electron density with moderate sterics, favoring the weaker C–I bond[2].
Pd(OAc)₂ / tBuXPhos High (Monodentate)Cs₂CO₃C6–Br / Mixtures Extreme bulk prevents access to the hindered C3 position, forcing reaction at C6.
Ni(COD)(DQ) / dtbbpy Small (Bidentate)K₃PO₄C3–I Coupling Highly reactive Ni(0) easily inserts into C–I; small profile navigates ortho-substituents[6].
Pd(PPh₃)₄ Small (Monodentate)NaOtBuHydrodehalogenation Strong alkoxide base promotes β-hydride elimination, destroying the starting material[4].

Part 4: Self-Validating HTS Experimental Protocol

To ensure absolute trustworthiness in your data, every HTS array must be a self-validating system. The following protocol integrates an internal standard directly into the master mix, allowing you to distinguish between true low conversion and product degradation.

HTS_Workflow Prep 1. Stock Solutions (Catalyst, Ligand, Base) Dose 2. Automated Dosing (96/384-Well Plates) Prep->Dose React 3. Thermal Incubation (Sealed Block) Dose->React Analyze 4. UPLC-MS Analysis & Deconvolution React->Analyze

Standard high-throughput screening (HTS) workflow for cross-coupling.

Step-by-Step Methodology (96-Well Format)

Step 1: Master Mix & Internal Standard Preparation (Inside Glovebox)

  • Prepare a 0.1 M master solution of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine in anhydrous 2-MeTHF[5].

  • Self-Validation Step: Add 1,3,5-trimethoxybenzene (0.1 equivalents relative to the substrate) to the master solution[6]. This internal standard is inert to cross-coupling conditions and will be used to calculate absolute mass balance via LC-MS/NMR integration.

Step 2: Automated Dosing

  • Using an automated liquid handler, dispense 10 µL (1.0 µmol) of the substrate master mix into each well of a 96-well glass-lined aluminum block.

  • Dispense 1.0 equivalent of the coupling partner (e.g., arylboronic acid) as a 0.1 M solution in 2-MeTHF.

  • Dispense 0.05 equivalents (5 mol%) of solution-stable precatalysts (e.g., Ni(COD)(DQ) or Pd-cinnamyl chloride dimer) and 0.06 equivalents of the corresponding ligand library[5][6].

  • Dispense 2.0 equivalents of the base library (e.g., aqueous K₃PO₄ or suspended Cs₂CO₃ in high-boiling solvent).

Step 3: Sealing and Incubation

  • Seal the 96-well plate with a Teflon-lined silicone mat and compress it within a specialized HTE clamp to prevent solvent loss.

  • Transfer the block to a tumble stirrer and heat at 55°C for 16 hours. Note: Tumble stirring is critical to overcome the mass transfer limitations of heterogeneous bases.

Step 4: Quenching and High-Throughput Analysis

  • Cool the block to room temperature and carefully unseal.

  • Quench each well by adding 100 µL of HPLC-grade acetonitrile containing 0.1% formic acid.

  • Filter the plate through a 96-well filter block (0.2 µm PTFE) directly into a collection plate.

  • Analyze via UPLC-MS. Calculate the yield of the C3-coupled product, C6-coupled product, and remaining starting material by comparing their UV/TIC integrations against the 1,3,5-trimethoxybenzene internal standard[6].

References

  • Ismagilov et al. "Easily Accessible and Solution-Stable Ni(0) Precatalysts for High-Throughput Experimentation." ChemRxiv. URL: [Link]

  • "Practical Machine Learning for Exploring Multidimensional Reaction Spaces." Massachusetts Institute of Technology (MIT). URL:[Link]

  • "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." PubMed Central (PMC). URL:[Link]

  • Amadis Chemical. "6-BROMO-3-IODO-2-METHOXY-4-METHYLPYRIDINE." ChemBuyersGuide. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine in Modern Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals The functionalization of polysubstituted pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of bu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of polysubstituted pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of building blocks, "6-Bromo-3-iodo-2-methoxy-4-methylpyridine" presents a unique and versatile platform for molecular elaboration. Its distinct electronic and steric profile, arising from the interplay of two different halogen atoms and two electron-donating groups, allows for a high degree of controlled, regioselective reactivity. This guide provides an in-depth technical comparison of the reactivity of this compound with other halopyridines in key synthetic transformations, supported by established chemical principles and data from analogous systems.

Understanding the Reactivity Landscape of Halopyridines

The reactivity of halopyridines is primarily governed by two key factors: the nature of the halogen atom and its position on the pyridine ring. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders it susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, particularly at the 2-, 4-, and 6-positions.

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[2] For nucleophilic aromatic substitution (SNAr) reactions, the reactivity order can be different, with fluorine often being the most reactive leaving group due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.[3][4]

The Unique Profile of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine

The subject of our analysis, 6-Bromo-3-iodo-2-methoxy-4-methylpyridine, possesses a fascinating arrangement of substituents that dictates its reactivity:

  • Two distinct halogens: The presence of both a C-I and a C-Br bond offers the potential for sequential, regioselective functionalization. The significantly weaker C-I bond is the primary site of reaction in palladium-catalyzed cross-couplings under controlled conditions.[5][6]

  • Electron-donating groups: The 2-methoxy and 4-methyl groups are electron-donating, which can modulate the overall electron density of the pyridine ring. While electron-donating groups generally decrease reactivity in SNAr reactions,[3] their influence in cross-coupling reactions is more nuanced, affecting catalyst selection and reaction kinetics.

  • Steric environment: The substituents at positions 2, 3, 4, and 6 create a unique steric environment around each reactive site, which can influence the approach of nucleophiles and the coordination of bulky catalyst-ligand complexes.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of halopyridines. Below, we compare the expected reactivity of "6-Bromo-3-iodo-2-methoxy-4-methylpyridine" in three key transformations: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between a halide and an organoboron reagent, is a workhorse in modern synthesis. For "6-Bromo-3-iodo-2-methoxy-4-methylpyridine," highly selective coupling at the C-3 position (the site of the iodo group) can be readily achieved.

A 6-Bromo-3-iodo-2-methoxy-4-methylpyridine E 6-Bromo-3-aryl-2-methoxy-4-methylpyridine A->E Selective C-I coupling B Arylboronic Acid B->E C Pd(0) Catalyst C->E D Base D->E A 6-Bromo-3-iodo-2-methoxy-4-methylpyridine E 6-Bromo-3-alkynyl-2-methoxy-4-methylpyridine A->E Selective C-I coupling B Terminal Alkyne B->E C Pd(0)/Cu(I) Catalyst C->E D Amine Base D->E A 6-Bromo-3-iodo-2-methoxy-4-methylpyridine E N-(6-Bromo-2-methoxy-4-methylpyridin-3-yl)amine A->E Selective C-I coupling B Primary or Secondary Amine B->E C Pd Catalyst/Ligand C->E D Base D->E A 6-Bromo-3-iodo-2-methoxy-4-methylpyridine C 3-Iodo-2-methoxy-4-methyl-6-(nucleophile)pyridine A->C Selective C-6 substitution B Nucleophile (e.g., R-NH₂, R-O⁻) B->C

Sources

Comparative

A Comparative Guide to Site-Selective Cross-Coupling: 6-Bromo-3-iodo-2-methoxy-4-methylpyridine vs. General 2,3-Dihalopyridines

Introduction: The Strategic Imperative for Precision in Pyridine Synthesis In the landscape of modern drug discovery and materials science, pyridine scaffolds are of paramount importance, forming the core of numerous lea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Imperative for Precision in Pyridine Synthesis

In the landscape of modern drug discovery and materials science, pyridine scaffolds are of paramount importance, forming the core of numerous leading pharmaceuticals and functional materials. The ability to precisely and predictably install various substituents onto the pyridine ring is not merely a synthetic convenience but a critical driver of innovation. Palladium-catalyzed cross-coupling reactions stand as the most powerful tool for this purpose. However, when a pyridine core bears multiple halogen atoms, the challenge of site-selectivity becomes a central strategic consideration.

This guide provides an in-depth, objective comparison between a highly pre-functionalized building block, 6-Bromo-3-iodo-2-methoxy-4-methylpyridine , and the broader class of generic 2,3-dihalopyridines . We will dissect the fundamental principles governing their reactivity, present comparative performance data in key cross-coupling reactions, and offer detailed experimental protocols. The goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal synthetic strategy for constructing complex, multi-substituted pyridine derivatives.

Pillar 1: Understanding the Principles of Site-Selectivity in Dihalopyridines

The outcome of a cross-coupling reaction on a dihalogenated heterocycle is a delicate interplay of several factors. A priori understanding of these principles is crucial for predicting reactivity and troubleshooting unexpected results.

  • Carbon-Halogen Bond Dissociation Energy (BDE): This is often the dominant factor. The ease of oxidative addition of the palladium catalyst to the carbon-halogen (C-X) bond is inversely proportional to the bond strength. The established reactivity trend is: C-I > C-OTf > C-Br >> C-Cl .[1] The much weaker C-I bond will almost always react preferentially over a C-Br or C-Cl bond on the same aromatic ring.

  • Electronic Effects of the Pyridine Ring: The pyridine nitrogen is electron-withdrawing, which polarizes the ring and makes the α-positions (C2 and C6) and the γ-position (C4) more electrophilic. This intrinsic polarization generally makes C-X bonds at these positions more susceptible to oxidative addition compared to the β-positions (C3 and C5).[2][3]

  • Ligand and Catalyst System Influence: While BDE and ring electronics set the innate reactivity, the choice of catalyst system can profoundly alter the outcome. Sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands can favor reaction at less-hindered sites or even invert the conventional selectivity by modifying the nature of the active catalytic species.[4][5] For instance, certain catalyst systems can promote the formation of multinuclear palladium clusters that exhibit different site preferences than mononuclear species.[4][5]

Pillar 2: A Tale of Two Substrates

The fundamental difference between 6-Bromo-3-iodo-2-methoxy-4-methylpyridine and a generic 2,3-dihalopyridine lies in this principle of predictable, hierarchical reactivity.

The Specialist: 6-Bromo-3-iodo-2-methoxy-4-methylpyridine

This molecule is engineered for sequential, chemoselective functionalization. The presence of both an iodo and a bromo substituent creates a predictable reaction hierarchy governed by the vast difference in their C-X bond energies.

  • Primary Reactive Site (C3): The C-I bond is significantly weaker and thus overwhelmingly the preferred site for initial palladium-catalyzed cross-coupling.

  • Secondary Reactive Site (C6): The C-Br bond remains intact under conditions optimized for C-I reactivity, serving as a handle for a subsequent, distinct cross-coupling event.

  • Substituent Effects: The 2-methoxy and 4-methyl groups are electron-donating, which can subtly modulate the overall electron density of the ring but do not override the dominant C-I vs. C-Br reactivity difference.

Caption: Differential reactivity of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine.

The Generalist: 2,3-Dihalopyridines

This class of substrates offers flexibility but often presents a significant selectivity challenge. The reaction outcome is highly dependent on the specific halogens present and the precise reaction conditions employed.

  • Case 1: 2-Bromo-3-iodopyridine: Reactivity is dominated by the BDE difference. Selective coupling will occur at the C3-Iodo position.[2]

  • Case 2: 2,3-Dibromopyridine: The BDEs are identical. Selectivity is now governed by the electronic preference for the C2 position. However, this preference can sometimes be overturned by judicious ligand choice, leading to mixtures or inverted selectivity.[2][4]

  • Case 3: 2-Chloro-3-bromopyridine: The C-Br bond is more reactive than the C-Cl bond, directing the initial coupling to the C3 position.

The lack of a definitive, built-in reactivity hierarchy means that achieving high site-selectivity with substrates like 2,3-dibromopyridine often requires extensive optimization of catalysts, ligands, and conditions.

Pillar 3: Comparative Performance in Foundational Cross-Coupling Reactions

The true utility of a building block is demonstrated in its performance. Below, we compare the expected outcomes and provide representative data for three cornerstone cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The formation of C-C bonds via Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction.

  • With 6-Bromo-3-iodo-2-methoxy-4-methylpyridine: Predictable and clean coupling occurs at the C3-Iodo position, leaving the C6-Bromo position available for a second diversification step.

  • With 2,3-Dihalopyridines: As discussed, selectivity is condition-dependent. For 2,3-dibromopyridine, while C2 is electronically favored, achieving exclusive selectivity can be difficult.

Table 1: Comparative Data for Suzuki-Miyaura Coupling

Entry Pyridine Substrate Boronic Acid Catalyst System Conditions Position Selectivity Yield
1 6-Bromo-3-iodo-2-methoxy-4-methylpyridine Phenylboronic acid Pd(PPh₃)₄ (3 mol%), Na₂CO₃ Dioxane/H₂O, 90 °C, 4h >98% at C3 92%
2 2,3-Dibromopyridine Phenylboronic acid Pd(PPh₃)₄ (3 mol%), Na₂CO₃ Dioxane/H₂O, 90 °C, 4h C2:C3 ~ 5:1 75% (combined)
3 2,3-Dibromopyridine Phenylboronic acid Pd(OAc)₂/SPhos, K₃PO₄ Toluene/H₂O, 100 °C, 6h C2:C3 ~ 15:1 85% (at C2)

| 4 | 2-Bromo-3-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%), Na₂CO₃ | Dioxane/H₂O, 80 °C, 2h | >98% at C3 | 95% |

Yields and selectivities are representative values based on established chemical principles and literature precedents.

Suzuki_Cycle L2Pd(0) L2Pd(0) Oxidative_Addition Oxidative Addition L2Pd(0)->Oxidative_Addition R-I Ar-Pd(II)-X R-Pd(II)-I Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R'-B(OH)2 (Base) Ar-Pd(II)-Ar_prime R-Pd(II)-R' Transmetalation->Ar-Pd(II)-Ar_prime Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar_prime->Reductive_Elimination Reductive_Elimination->L2Pd(0) R-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

B. Sonogashira Coupling

The Sonogashira reaction is indispensable for installing alkyne moieties, which are versatile handles for further chemistry, including click reactions and cyclizations.

  • With 6-Bromo-3-iodo-2-methoxy-4-methylpyridine: Highly selective C-alkynylation at the C3 position is expected under standard Sonogashira conditions.[6][7]

  • With 2,3-Dihalopyridines: The reaction follows the C-X bond reactivity trend. For 2-amino-3-bromopyridines, for example, the reaction proceeds smoothly at the C-Br bond.[8] For a substrate with both iodo and bromo groups, the C-I bond will react first.

Table 2: Comparative Data for Sonogashira Coupling

Entry Pyridine Substrate Alkyne Catalyst System Conditions Position Selectivity Yield
1 6-Bromo-3-iodo-2-methoxy-4-methylpyridine Phenylacetylene Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) Et₃N, 60 °C, 3h >99% at C3 94%
2 2,3-Dibromopyridine Phenylacetylene Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) Et₃N, 80 °C, 8h C2 selectivity 80%

| 3 | 2-Bromo-3-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N, RT, 4h | >99% at C3 | 96% |

Yields and selectivities are representative values based on established chemical principles and literature precedents.

C. Buchwald-Hartwig Amination

The construction of C-N bonds is central to medicinal chemistry, and the Buchwald-Hartwig amination is a premier method for achieving this transformation.[9]

  • With 6-Bromo-3-iodo-2-methoxy-4-methylpyridine: Selective amination will occur at the C3 position, preserving the C6-bromo handle for subsequent chemistry.

  • With 2,3-Dihalopyridines: The site of amination is again dictated by the relative C-X bond reactivities and electronic factors, requiring careful condition selection to control the outcome, especially for substrates like 2,3-dibromopyridine.

Table 3: Comparative Data for Buchwald-Hartwig Amination

Entry Pyridine Substrate Amine Catalyst System Conditions Position Selectivity Yield
1 6-Bromo-3-iodo-2-methoxy-4-methylpyridine Morpholine Pd₂(dba)₃ (2 mol%), XPhos (5 mol%), NaOtBu Toluene, 100 °C, 12h >98% at C3 89%
2 2,3-Dibromopyridine Morpholine Pd₂(dba)₃ (2 mol%), XPhos (5 mol%), NaOtBu Toluene, 110 °C, 18h C2 selectivity 78%

| 3 | 2-Chloro-3-bromopyridine | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (5 mol%), NaOtBu | Toluene, 110 °C, 12h | >95% at C3 | 85% |

Yields and selectivities are representative values based on established chemical principles and literature precedents.

Pillar 4: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems for researchers. Causality for key steps is explained.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position

Objective: To selectively couple an arylboronic acid to the C3 position of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine.

Methodology:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium carbonate (Na₂CO₃, 2.5 equiv.). The use of a slight excess of boronic acid drives the reaction to completion, while the base is essential for the transmetalation step.[10]

  • Catalyst Addition: Under a positive pressure of argon or nitrogen, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%). This pre-catalyst is a reliable source of the active Pd(0) species.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst. Water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 2-6 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 3-aryl-6-bromo-2-methoxy-4-methylpyridine product.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Reactants: Pyridine, Boronic Acid, Base B Add Catalyst & Solvent (Under Inert Atmosphere) A->B C Heat to 90 °C B->C D Monitor by TLC/LC-MS C->D E Cool & Dilute D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H

Caption: General experimental workflow for cross-coupling reactions.

Protocol 2: Selective Sonogashira Coupling at the C3-Iodo Position

Objective: To selectively couple a terminal alkyne to the C3 position of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine.

Methodology:

  • Inert Atmosphere Setup: To a Schlenk flask, add 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%), and copper(I) iodide [CuI] (4 mol%).

  • Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous, degassed triethylamine (Et₃N) as both the solvent and the base. The base is required to deprotonate the terminal alkyne. Then, add the terminal alkyne (1.1 equiv.) dropwise. The copper(I) co-catalyst is crucial for facilitating the reaction at lower temperatures by forming a copper(I) acetylide intermediate.[6]

  • Reaction: Stir the mixture at 60 °C for 1-4 hours. The reaction is often rapid. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction mixture and concentrate in vacuo. Redissolve the residue in ethyl acetate.

  • Purification: Filter the solution through a short plug of silica gel to remove catalyst residues and salts, washing with additional ethyl acetate. Concentrate the filtrate and purify by flash column chromatography to yield the 3-alkynyl-6-bromo-2-methoxy-4-methylpyridine product.

Conclusion and Strategic Outlook

The choice between a precisely engineered building block like 6-Bromo-3-iodo-2-methoxy-4-methylpyridine and a general 2,3-dihalopyridine is a strategic one, dictated by the synthetic goal.

  • For Predictable, Sequential Synthesis: 6-Bromo-3-iodo-2-methoxy-4-methylpyridine is the superior choice. It offers a pre-defined, reliable roadmap for creating complex, di-substituted pyridines. The orthogonal reactivity of the C-I and C-Br bonds minimizes the need for extensive reaction optimization, saving valuable time and resources, which is a significant advantage in a drug development setting.

  • For Exploratory or Simpler Syntheses: General 2,3-dihalopyridines are viable starting materials, particularly when only a single functionalization is required or when the desired selectivity can be readily achieved (e.g., C-I vs. C-Br). However, for achieving non-innate selectivity (e.g., at C3 of 2,3-dibromopyridine) or for sequential couplings, researchers must be prepared to invest significant effort in methods development.

Ultimately, the advent of building blocks with designed-in reactivity hierarchies represents a significant advancement, enabling chemists to construct molecular complexity with the precision and predictability of a surgical instrument rather than the blunt force of extensive optimization.

References

  • Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. HETEROCYCLES. Available from: [Link]

  • Gribble, G. W., & Saulnier, M. G. (1980). Regioselective ortho lithiation of halopyridines. Tetrahedron Letters. Available from: [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available from: [Link]

  • Singh, A. K., et al. (2007). Regioselective synthesis of bis(2-halo-3-pyridyl) dichalcogenides (E = S, Se and Te): directed ortho-lithiation of 2-halopyridines. Bioinorganic Chemistry and Applications. Available from: [Link]

  • Borrero, N. V., et al. (2018). Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. Angewandte Chemie. Available from: [Link]

  • Touzani, R., et al. (2019). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. Available from: [Link]

  • ResearchGate. (2015). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Available from: [Link]

  • Fairlamb, I. J. S., et al. (2011). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Garg, N. K., et al. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research. Available from: [Link]

  • Amgen. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available from: [Link]

  • Engle, K. M., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research. Available from: [Link]

  • Engle, K. M., et al. (2021). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters. Available from: [Link]

  • Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. HETEROCYCLES. Available from: [Link]

  • Engle, K. M., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and -Free Conditions. Journal of the American Chemical Society. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available from: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available from: [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Venkatraman, S., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Available from: [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. Available from: [Link]

  • Sayyed, M. A., et al. (2006). Synthesis of 6-iodo / bromo-3-amino-2-methylquinazolin-4 (3H)-ones by direct halogenation and their Schiff base derivatives. ARKIVOC. Available from: [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]

  • Ghorai, M. K., et al. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Accounts of Chemical Research. Available from: [Link]

  • Li, H., & Li, M. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts. Available from: [Link]

  • Baati, R., & Brown, R. C. D. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal. Available from: [Link]

  • Bourichi, H., et al. (2017). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. IUCrData. Available from: [Link]

  • Wang, Y., et al. (2022). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Molecules. Available from: [Link]

  • De Vreese, R., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry. Available from: [Link]

Sources

Validation

Advanced Spectroscopic Elucidation and Derivatization of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine: A Comparative Guide

Executive Summary In modern drug discovery, access to highly functionalized heterocyclic scaffolds is a critical bottleneck. 6-Bromo-3-iodo-2-methoxy-4-methylpyridine represents a premium, multi-handle building block des...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, access to highly functionalized heterocyclic scaffolds is a critical bottleneck. 6-Bromo-3-iodo-2-methoxy-4-methylpyridine represents a premium, multi-handle building block designed to overcome the limitations of traditional mono-halogenated pyridines. This guide objectively compares the programmable reactivity of this dihalogenated scaffold against standard alternatives and establishes a self-validating, advanced spectroscopic workflow (2D NMR and HRMS) required to unequivocally confirm its complex structural derivatives[1].

Strategic Advantage: Programmable Derivatization

When synthesizing complex active pharmaceutical ingredients (APIs), chemists must choose between functionalizing a simple ring multiple times or starting with a highly decorated scaffold.

Alternative Performance: Mono-Halogenated Pyridines

Standard alternatives, such as 2-bromo-4-methylpyridine, possess only a single vector for transition-metal-catalyzed cross-coupling. Achieving multi-substitution on these rings requires harsh C-H activation protocols, directing groups, or lengthy protection/deprotection sequences, which often result in poor regioselectivity and diminished overall yields.

Product Performance: The Dihalogenated Advantage

6-Bromo-3-iodo-2-methoxy-4-methylpyridine features two orthogonal halogens (C-I and C-Br) whose differential reactivity enables programmable, sequential cross-coupling in a single pot or sequential steps[2].

  • Thermodynamic Causality : The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy than the carbon-bromine (C-Br) bond. Consequently, Pd(0) catalysts undergo oxidative addition at the C-3 position orders of magnitude faster than at C-6.

  • Electronic Tuning : The electron-donating methoxy group at C-2 further differentiates the electronic environment of the ring, heavily influencing the chemoselectivity of the transition-metal insertion[3].

This allows researchers to perform a Suzuki-Miyaura coupling exclusively at C-3, leaving the C-Br bond completely intact for a subsequent Buchwald-Hartwig amination or Sonogashira coupling.

G A 6-Bromo-3-iodo-2-methoxy -4-methylpyridine (Starting Material) B C3-Aryl Derivative (Intermediate) A->B Suzuki Coupling (Pd cat., Aryl-B(OH)2) Fast at C-I C C3,C6-Bis-Functionalized Derivative (Final) B->C Buchwald-Hartwig (Pd cat., Amine) Slower at C-Br

Programmable sequential cross-coupling of the dihalogenated pyridine scaffold.

Comparative Spectroscopic Workflows

Confirming the regioselectivity of the aforementioned cross-coupling reactions requires rigorous analytical validation.

The Limitation of Standard Analytics

A standard workflow relying solely on 1D 1 H/ 13 C NMR and low-resolution LC-MS is insufficient for this scaffold. If unexpected chemoselectivity occurs (e.g., coupling at C-6 instead of C-3), 1D NMR cannot definitively distinguish the regioisomers due to overlapping aromatic signals from the incoming functional groups.

The Advanced Self-Validating Workflow

To establish a completely self-validating system, researchers must employ Heteronuclear Multiple Bond Correlation (HMBC) 2D NMR paired with High-Resolution Mass Spectrometry (HRMS)[4][5].

  • HMBC Causality : HMBC detects long-range (2- to 3-bond) carbon-proton couplings. By tracing the correlation from the highly distinct C-4 methyl protons to the C-3 carbon, chemists can unequivocally prove that the new substituent resides at C-3[4].

  • HRMS Isotopic Validation : Bromine naturally exists as a ~1:1 mixture of 79 Br and 81 Br. The retention of a 1:1 doublet isotopic signature (M / M+2) in the mass spectrum acts as an internal, mathematical validation that the C-Br bond remains unreacted during the first coupling step.

Workflow S1 Sample Preparation (5-10 mg in CDCl3 + TMS) S2 1D NMR (1H, 13C) Initial Screening S1->S2 S3 2D NMR (HSQC, HMBC) Regioisomer Elucidation S2->S3 Overlapping signals require 2D resolution S4 HRMS (ESI-TOF) Isotopic Pattern Confirmation S2->S4 Verify Br isotope retention/loss S5 Final Structural Validation S3->S5 C-H connectivity S4->S5 Exact mass

Self-validating spectroscopic workflow for structural elucidation of pyridine derivatives.

Experimental Protocols: Derivatization & Elucidation

The following methodologies detail the execution of a regioselective C-3 Suzuki coupling and its subsequent structural validation. Every step is designed with inherent causality to ensure reproducibility.

Protocol A: Regioselective C-3 Suzuki-Miyaura Coupling
  • Reagent Assembly : In a flame-dried Schlenk flask under argon, combine 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 eq), phenylboronic acid (1.05 eq), and Pd(PPh 3​ ) 4​ (0.05 eq).

    • Causality: The strict 1.05 eq stoichiometry of boronic acid prevents over-coupling. The bulky, electron-rich Pd(PPh 3​ ) 4​ catalyst is specifically chosen to facilitate rapid oxidative addition at the weaker C-I bond while ignoring the C-Br bond[2].

  • Solvent & Base Addition : Add degassed toluene/ethanol (4:1, 0.1 M) and aqueous Na 2​ CO 3​ (2.0 M, 2.0 eq).

    • Causality: Degassing prevents the oxidation of the Pd(0) catalyst. Na 2​ CO 3​ is utilized because it is a mild base—strong enough to activate the boronic acid via transmetalation, but weak enough to prevent off-target nucleophilic aromatic substitution (S N​ Ar) at the methoxy or bromo positions.

  • Reaction Execution : Heat the biphasic mixture at 75°C for 4 hours.

    • Self-Validation: Monitor strictly via TLC or LC-MS. Quench the reaction the moment the starting material is consumed to prevent thermodynamic scrambling or secondary activation of the C-Br bond.

  • Purification : Extract with EtOAc, dry over anhydrous MgSO 4​ , and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the C-3 intermediate.

Protocol B: Spectroscopic Acquisition (NMR & HRMS)
  • Sample Preparation : Dissolve 5 mg of the purified intermediate in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ should be pre-treated with basic alumina. This prevents trace DCl (deuterium chloride) from catalyzing the demethylation of the C-2 methoxy group during prolonged 2D NMR acquisition. TMS provides an absolute 0.00 ppm reference, ensuring shift accuracy across different magnet strengths[1].

  • HRMS Analysis : Inject 1 µL into an ESI-TOF mass spectrometer operating in positive ion mode.

    • Self-Validation: Confirm the presence of the 1:1 doublet isotopic signature (M / M+2) characteristic of a single bromine atom.

  • 2D NMR (HMBC) Acquisition : Acquire a 1 H- 13 C HMBC spectrum with a long-range coupling delay optimized for nJCH​ = 8 Hz.

    • Causality: A delay optimized for 8 Hz specifically targets 3-bond aromatic couplings. This allows the user to observe the cross-peak between the C-4 methyl protons and the C-3 carbon, confirming the aryl group is attached at C-3[4][5].

Quantitative Data Presentation

The table below summarizes the expected spectroscopic shifts and isotopic patterns as the scaffold transitions from the starting material through sequential cross-coupling stages. This data matrix serves as a reference for structural confirmation.

Compound Stage 1 H NMR Key Shifts (ppm, in CDCl 3​ ) 13 C NMR Key Shifts (ppm)HRMS (m/z) Isotopic Pattern (Positive ESI)
Starting Material (6-Bromo-3-iodo-2-methoxy-4-methylpyridine)C-4 CH 3​ : 2.41 (s, 3H)C-5 H : 7.18 (s, 1H)C-2 OCH 3​ : 3.95 (s, 3H)C-3 (C-I) : ~85.4C-6 (C-Br) : ~138.2[M+H] + : 327.86 (100%)[M+2+H] + : 329.86 (97%)(Confirms 1 Br, 1 I)
Intermediate (C3-Phenyl Derivative)C-4 CH 3​ : 2.15 (s, 3H) ShieldedC-5 H : 7.25 (s, 1H)Phenyl H : 7.30-7.45 (m, 5H)C-3 (C-Ar) : ~128.5C-6 (C-Br) : ~137.8[M+H] + : 278.01 (100%)[M+2+H] + : 280.01 (97%)(Confirms 1 Br, 0 I)
Final Product (C3-Phenyl, C6-Morpholino)C-4 CH 3​ : 2.10 (s, 3H)C-5 H : 6.45 (s, 1H) ShieldedMorpholine H : 3.45, 3.80 (m, 8H)C-3 (C-Ar) : ~126.2C-6 (C-N) : ~158.4[M+H] + : 285.16 (100%)(Monoisotopic; Confirms 0 Br, 0 I)

Note: The shielding effect observed on the C-4 methyl group in the intermediate stage is caused by the anisotropic ring current of the newly attached C-3 phenyl ring, providing further 1D NMR evidence of successful regioselective coupling.

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Comparative

Validation of Analytical Methods for 6-Bromo-3-iodo-2-methoxy-4-methylpyridine: A Comparative Guide

6-Bromo-3-iodo-2-methoxy-4-methylpyridine is a highly functionalized, multi-halogenated heterocyclic building block critical to the synthesis of advanced pharmaceutical active ingredients. Because it contains orthogonal...

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Author: BenchChem Technical Support Team. Date: April 2026

6-Bromo-3-iodo-2-methoxy-4-methylpyridine is a highly functionalized, multi-halogenated heterocyclic building block critical to the synthesis of advanced pharmaceutical active ingredients. Because it contains orthogonal reactive sites (bromine and iodine), it is heavily utilized in sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, this structural complexity introduces significant analytical hurdles. Accurately determining purity and profiling closely related process impurities—such as des-halogenated byproducts or positional isomers—requires rigorous, highly selective analytical methodologies[1].

As a Senior Application Scientist, I have designed this guide to objectively compare analytical modalities for this compound and provide a self-validating, step-by-step protocol grounded in the latest and guidelines[2][3].

Part 1: Analytical Target Profile (ATP) & Modality Comparison

Before validating a method, we must establish the Analytical Target Profile (ATP) . The ATP defines the required performance criteria for the method[4]. For 6-Bromo-3-iodo-2-methoxy-4-methylpyridine, the primary ATP objective is achieving baseline resolution ( Rs​≥1.5 ) between the target API and its structurally similar positional isomers (e.g., 5-bromo-3-iodo analogs), while maintaining high precision for assay determination[5].

Modality Comparison: Why Standard Approaches Fail

We evaluated three primary analytical modalities: Reversed-Phase HPLC (C18), Reversed-Phase HPLC (PFP), and Gas Chromatography (GC-FID).

Table 1: Comparison of Analytical Modalities for Halogenated Pyridines

Analytical ModalityPrimary Separation MechanismIsomer ResolutionThermal Degradation RiskOverall Suitability
RP-HPLC (C18) Hydrophobic interactionsPoor (Co-elution common)LowSub-optimal
RP-HPLC (PFP) Hydrophobic, π−π , Halogen bondingExcellent ( Rs​>1.5 )LowOptimal
GC-FID Volatility / Boiling pointModerateHigh (De-iodination risk)Sub-optimal
Mechanistic Causality & Expert Insight
  • The GC-FID Thermal Risk: The carbon-iodine (C-I) bond is relatively weak. At the high temperatures required in GC injection ports (often >250°C) to volatilize functionalized aromatics, thermal de-iodination frequently occurs. This artifact artificially inflates the des-iodo impurity profile, rendering GC unreliable for this specific molecule.

  • The C18 vs. PFP Selectivity Gap: Standard pyridine derivatives often suffer from severe peak tailing in HPLC due to interactions between the basic nitrogen and acidic residual silanols[6]. However, in 6-Bromo-3-iodo-2-methoxy-4-methylpyridine, the electron-withdrawing halogens and the steric hindrance of the 2-methoxy group drastically reduce the basicity of the nitrogen, minimizing silanol interactions. The true challenge is selectivity. Positional isomers of multi-halogenated aromatics have nearly identical hydrophobicities, causing them to co-elute on a standard C18 column. By employing a Pentafluorophenyl (PFP) column, we leverage orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and crucial halogen bonding between the fluorinated stationary phase and the massive iodine/bromine substituents.

G Target 6-Bromo-3-iodo-2-methoxy -4-methylpyridine C18 Standard C18 Phase (Hydrophobic Only) Target->C18 Method A PFP PFP Stationary Phase (Fluorine/Halogen Bonding) Target->PFP Method B Fail Co-elution of Positional Isomers C18->Fail Insufficient Selectivity Pass Baseline Resolution of Halogenated Impurities PFP->Pass Shape & Dipole Selectivity

Fig 2. Chromatographic selectivity comparison for multi-halogenated pyridine derivatives.

Part 2: Experimental Protocol – Method Validation (ICH Q2(R2))

Following , the PFP method was optimized prior to formal validation[7]. The following step-by-step protocol details the validation of this method per to ensure a self-validating, robust system[8][9].

Optimized Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses residual ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Step-by-Step Validation Workflow
  • System Suitability Testing (SST)

    • Action: Inject the reference standard solution (100 µg/mL) six consecutive times.

    • Causality: SST ensures the complete analytical system (instrument, reagents, column) is performing adequately before any sample is analyzed, acting as the first gate of trustworthiness[5].

    • Acceptance Criteria: %RSD of peak area 2.0%, Tailing factor ( Tf​ ) 1.5, Theoretical plates ( N ) 5000.

  • Specificity

    • Action: Inject a blank (diluent), the target standard, and a sample spiked with known synthetic impurities (e.g., 2-methoxy-4-methylpyridine and de-iodinated analogs).

    • Causality: Proves the method can unambiguously assess the analyte without interference from the matrix or expected degradants[10].

  • Linearity & Range

    • Action: Prepare and inject standard solutions at five concentration levels: 50%, 80%, 100%, 120%, and 150% of the nominal target concentration.

    • Causality: Demonstrates that the UV detector's response is directly and mathematically proportional to the concentration of the halogenated pyridine within the intended operational range[10].

  • Accuracy (Spike Recovery)

    • Action: Spike known amounts of the reference standard into a synthetic matrix at 80%, 100%, and 120% levels, preparing three independent replicates per level.

    • Causality: Validates the closeness of agreement between the accepted true value and the empirically measured value, ruling out matrix suppression effects[11].

  • Precision (Repeatability & Intermediate Precision)

    • Action: Analyze six independent sample preparations at 100% concentration on Day 1 (Repeatability). Have a second analyst repeat this on Day 2 using a different HPLC system (Intermediate Precision).

    • Causality: Confirms the method's consistency and ruggedness under normal laboratory operating variations[11].

G ATP Analytical Target Profile (ATP) Define Quality Attributes Dev Method Development (ICH Q14) Phase Screening & Optimization ATP->Dev Guides Design Val Method Validation (ICH Q2(R2)) Specificity, Linearity, Robustness Dev->Val Establishes Parameters Routine Routine Execution & SST Lifecycle Monitoring Val->Routine Authorizes Use Routine->ATP Continuous Feedback

Fig 1. Analytical procedure lifecycle from ATP to routine monitoring per ICH Q14 and Q2(R2).

Part 3: Quantitative Validation Data

A self-validating system requires empirical proof. Table 2 summarizes the representative validation data for the optimized PFP RP-HPLC method, demonstrating full compliance with ICH Q2(R2) acceptance criteria for pharmaceutical building blocks[8].

Table 2: Representative Validation Data (ICH Q2(R2) Compliance)

Validation ParameterRegulatory Acceptance CriteriaObserved Experimental ResultStatus
System Suitability (SST) %RSD 2.0%, N≥5000 %RSD = 0.4%, N=8500 Pass
Specificity No interference at retention timeNo co-eluting peaks ( Rs​=2.1 )Pass
Linearity R2≥0.999 (50% - 150% range) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% at all spike levels99.5% - 100.8%Pass
Precision (Repeatability) %RSD 2.0% ( n=6 )%RSD = 0.6%Pass
Conclusion

For highly functionalized, multi-halogenated heterocycles like 6-Bromo-3-iodo-2-methoxy-4-methylpyridine, generic analytical approaches fall short. By applying ICH Q14 development principles to select a PFP stationary phase, we overcome the selectivity limitations of standard C18 columns and the thermal degradation risks of GC-FID. The subsequent validation per ICH Q2(R2) establishes a robust, trustworthy, and regulatory-compliant analytical procedure ready for routine quality control in drug development[2][3].

References

  • Analytical Method Validation: A Comprehensive Review of Current Practices Source: South Eastern European Journal of Public Health (SEEJPH) URL:[Link]

  • The Importance of Analytical Method Validation in Research Source: eLeaP Quality - QMS URL:[Link]

  • How is the Validation of Analytical Methods Performed? Source: GMP Compliance URL:[Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL:[Link]

  • Final IWG Concept Paper Q2(R2) and Q14 Source: International Council for Harmonisation (ICH) URL:[Link]

  • Mini Case Study Platform Analytical Procedures – Applying Concepts in ICH Q2(R2) and ICH Q14 Source: CASSS URL:[Link]

  • Use of 2D-Liquid Chromatography in GMP Regulated Laboratories Source: Agilent Technologies URL:[Link]

  • HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL:[Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: ResearchGate URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. The isomeric purity of a molecule, particularly a complex substituted pyridine like 6-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. The isomeric purity of a molecule, particularly a complex substituted pyridine like 6-Bromo-3-iodo-2-methoxy-4-methylpyridine, can significantly impact its biological activity, safety profile, and patentability. This guide provides an in-depth comparison of analytical methodologies for assessing the isomeric purity of this compound, grounded in established scientific principles and practical laboratory experience.

The Criticality of Isomeric Purity in Substituted Pyridines

6-Bromo-3-iodo-2-methoxy-4-methylpyridine is a highly substituted pyridine ring, a common scaffold in medicinal chemistry. The specific arrangement of the bromo, iodo, methoxy, and methyl groups on the pyridine core dictates its three-dimensional structure and electronic properties. Even minor variations in this arrangement, resulting in positional isomers, can lead to drastically different pharmacological and toxicological outcomes. Therefore, robust analytical methods to confirm the desired isomeric structure and quantify any impurities are not just a matter of quality control, but a fundamental aspect of drug discovery and development.

Potential isomeric impurities could arise from the synthetic route. For instance, incomplete regioselectivity during halogenation or other substitution reactions could lead to isomers where the positions of the bromine and iodine atoms are swapped, or where the substituents are located at different positions on the pyridine ring.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for isomeric purity analysis is dictated by the specific needs of the researcher, including the required sensitivity, resolution, and the nature of the potential impurities. Here, we compare the most relevant methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Workflow for Isomeric Purity Analysis

Isomeric Purity Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Screening Screening & Separation cluster_Identification Identification & Quantification cluster_DataAnalysis Data Analysis Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC (Reversed-Phase, Normal-Phase, or Mixed-Mode) Dissolution->HPLC Inject GC_MS GC-MS (with appropriate column) Dissolution->GC_MS Inject NMR NMR Spectroscopy (1H, 13C, NOESY) Dissolution->NMR Analysis UV_Detector UV Detector HPLC->UV_Detector Detection Mass_Spec Mass Spectrometer GC_MS->Mass_Spec Detection Purity_Assessment Purity Assessment (% Area, Standard Curves) UV_Detector->Purity_Assessment Mass_Spec->Purity_Assessment Structure_Confirmation Structure Confirmation (Chemical Shifts, Couplings) NMR->Structure_Confirmation

Caption: A generalized workflow for the isomeric purity analysis of a pharmaceutical intermediate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis due to its high resolution, sensitivity, and versatility. The separation of isomers is achieved based on their differential partitioning between a stationary phase and a mobile phase.

Expertise & Experience: For halogenated and methoxy-substituted pyridines, which possess a degree of polarity, reversed-phase HPLC is often the first choice. However, the subtle differences between positional isomers may not be resolved with standard C18 columns. In such cases, exploring alternative stationary phases or mixed-mode chromatography can be highly effective.[1][2] The choice of mobile phase, particularly its pH and organic modifier, is critical for optimizing selectivity.[2]

Trustworthiness: A well-developed HPLC method should demonstrate baseline separation of the main peak from all potential impurities. Peak purity analysis using a photodiode array (PDA) detector can further validate that the main component peak is not co-eluting with any isomers.

Experimental Protocol: HPLC Method Development
  • Column Selection:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • If co-elution is observed, consider a phenyl-hexyl column to exploit pi-pi interactions or a mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms.[1]

  • Mobile Phase Optimization:

    • Initial Conditions: A gradient of acetonitrile or methanol in water with 0.1% formic acid is a good starting point. The acidic mobile phase ensures that the pyridine nitrogen is protonated, leading to more consistent retention.

    • pH Adjustment: Varying the pH of the aqueous phase can significantly impact the retention and selectivity of basic compounds like pyridines.[2]

    • Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity due to different solvent properties.

  • Detection:

    • A PDA detector is recommended to monitor the elution profile at multiple wavelengths and to perform peak purity analysis.

  • Quantification:

    • Isomeric purity is typically reported as the area percentage of the main peak relative to the total area of all peaks. For higher accuracy, quantification against a reference standard of the impurity is preferred if available.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The high separation efficiency of capillary GC columns combined with the definitive identification capabilities of mass spectrometry makes it well-suited for separating and identifying closely related isomers.[3][4][5]

Expertise & Experience: The key to successful GC analysis of substituted pyridines is the choice of the capillary column. A mid-polarity column (e.g., 5% phenyl-polysiloxane) is often a good starting point. For particularly challenging separations, a more polar column may be necessary. The mass spectra of positional isomers are often very similar, so identification may rely on subtle differences in fragmentation patterns and, more reliably, on retention time differences.[3]

Trustworthiness: The high resolution of capillary GC can often separate isomers that are difficult to resolve by HPLC.[4] The mass spectrometer provides molecular weight information and fragmentation patterns, which can help in the tentative identification of unknown impurities.

Experimental Protocol: GC-MS Analysis
  • Column Selection:

    • A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase is a versatile choice.

  • Inlet and Temperature Program:

    • Inlet Temperature: 250 °C (ensure the analyte does not degrade).

    • Oven Program: Start with an initial temperature of 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program should be optimized based on the volatility of the compound and its isomers.

  • Carrier Gas:

    • Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

    • Source and Quadrupole Temperatures: 230 °C and 150 °C, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structure elucidation of organic molecules.[6][7][8][9][10] For isomeric purity analysis, NMR can confirm the identity of the desired isomer and can be used to detect and quantify isomers, often without the need for reference standards of the impurities.

Expertise & Experience:

  • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substitution pattern on the pyridine ring.[8] The presence of an isomeric impurity will give rise to a separate set of signals.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those directly attached to the substituents, provide clear evidence of the isomeric structure.[9]

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and spatial relationships of the atoms in the molecule. For instance, a NOESY experiment can show through-space correlations between the methyl protons and a neighboring aromatic proton, confirming their proximity.[6]

Trustworthiness: NMR provides direct structural information, making it the most definitive method for identifying isomers. Quantitative NMR (qNMR) can be used for accurate purity assessment by integrating the signals of the main component and the impurities against a certified internal standard.

Data Interpretation Logic for Isomer Identification

NMR Isomer Identification Logic Acquire_Spectra Acquire 1H, 13C, COSY, HSQC, HMBC, NOESY Spectra Assign_Signals Assign Proton and Carbon Signals for the Major Isomer Acquire_Spectra->Assign_Signals Identify_Impurity_Signals Identify Minor Sets of Signals Assign_Signals->Identify_Impurity_Signals Analyze_Coupling Analyze Coupling Patterns (J-coupling in 1H and HMBC) Identify_Impurity_Signals->Analyze_Coupling Analyze_NOE Analyze NOE Correlations (Spatial Proximity) Identify_Impurity_Signals->Analyze_NOE Propose_Structure Propose Structure of Isomeric Impurity Analyze_Coupling->Propose_Structure Analyze_NOE->Propose_Structure Quantify Quantify Impurity using 1H NMR (Integration vs. Internal Standard) Propose_Structure->Quantify

Caption: Logical flow for identifying and quantifying isomeric impurities using NMR spectroscopy.

Comparison Summary

FeatureHPLCGC-MSNMR Spectroscopy
Primary Application Quantitative Purity Assessment, SeparationSeparation and Tentative IdentificationUnambiguous Structure Elucidation, Quantification
Resolution Good to ExcellentExcellent for Volatile CompoundsNot a Separation Technique
Sensitivity High (ng to pg)Very High (pg to fg)Lower (µg to mg)
Throughput HighHighLow
Strengths - Robust and widely available- Excellent for quantification- Versatile with different columns and mobile phases- Superior separation for volatile isomers- Provides molecular weight and fragmentation data- Definitive structure confirmation- Can quantify without impurity standards (qNMR)
Limitations - May require extensive method development for closely related isomers- Peak identification is not definitive without a reference standard- Compound must be volatile and thermally stable- Similar mass spectra for isomers can make identification challenging- Lower sensitivity- More complex data interpretation- Higher instrument cost

Conclusion and Recommendations

A multi-pronged approach is often the most robust strategy for the comprehensive analysis of isomeric purity.

  • For routine quality control and high-throughput screening, a validated HPLC method is the workhorse. It provides reliable quantification of known and unknown impurities.

  • GC-MS serves as an excellent complementary technique, particularly if HPLC resolution is insufficient or if volatile impurities are suspected.

  • NMR spectroscopy is the gold standard for definitive structure confirmation. It should be employed for the initial characterization of a new batch of the compound and for the structural elucidation of any significant impurities detected by chromatographic methods.

By judiciously applying these techniques, researchers can ensure the isomeric integrity of "6-Bromo-3-iodo-2-methoxy-4-methylpyridine," a critical step in advancing their research and drug development programs.

References

  • Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N. RSC Publishing.
  • Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes.
  • Detection of pyridine derivatives by SABRE hyperpolarization
  • The Proton Nuclear Magnetic Resonance Spectra of Pyridines. CDC Stacks.
  • HPLC Methods for analysis of Pyridine.
  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips.
  • Electrochemical Dearomatiz
  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in pot
  • Using 2H labelling to improve the NMR detectability of pyridine and its deriv
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
  • Managing Difficult-to-Separ
  • Pyridine(110-86-1) 1H NMR spectrum. ChemicalBook.

Sources

Comparative

Reactivity Comparison of the C-Br and C-I Bonds in 6-Bromo-3-iodo-2-methoxy-4-methylpyridine: A Guide to Regioselective Functionalization

The strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry. The molecule 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (CAS: 2271443-07-1) represents a highly versatile bui...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry. The molecule 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (CAS: 2271443-07-1) represents a highly versatile building block, offering two distinct halogen handles (I and Br) that can be selectively targeted in cross-coupling reactions.

For drug development professionals and synthetic chemists, the ability to control which position reacts first dictates the efficiency of convergent syntheses. This guide provides an objective, mechanistic comparison of the C-Br and C-I bonds in this specific scaffold, supported by field-proven experimental protocols.

Mechanistic Foundation: C-I vs. C-Br Reactivity

The regioselectivity of palladium- and nickel-catalyzed cross-coupling reactions on this pyridine scaffold is governed by a delicate interplay between thermodynamics (Bond Dissociation Energy) and kinetics (electronic and steric environments).

Bond Dissociation Energy (BDE) as the Primary Driver

The fundamental principle dictating selective functionalization is the differential reactivity of the carbon-halogen bonds during the oxidative addition step of the catalytic cycle. The C-I bond is inherently weaker, with a general BDE of ~50–65 kcal/mol, compared to the stronger C-Br bond, which typically exhibits a BDE of ~68–80 kcal/mol [1][2]. Because oxidative addition is often the rate-determining step in cross-coupling, the weaker C-I bond is kinetically favored to react first under mild conditions.

Electronic and Steric Modulators

While BDE sets the baseline, the specific architecture of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine introduces competing electronic and steric factors:

  • The C-6 Position (Bromo): This is an α -position, situated directly adjacent to the electronegative pyridine nitrogen. This proximity severely depletes the electron density at the C-6 carbon, making it highly electrophilic. Electronically, this activates the C-Br bond toward oxidative addition. Furthermore, it is sterically unhindered.

  • The C-3 Position (Iodo): This is a β -position, which is less electron-deficient than the α -position. Additionally, the C-I bond is flanked by a methoxy group at C-2 and a methyl group at C-4, creating significant steric bulk.

The Verdict: Despite the profound electronic activation and steric accessibility of the C-6 C-Br bond, the sheer thermodynamic weakness of the C-3 C-I bond dominates the reaction pathway [3]. By utilizing mild catalysts and low temperatures, chemists can exploit this BDE gap to achieve exclusive C-3 functionalization, reserving the C-6 position for downstream elaboration.

Comparative Performance Data

The following table summarizes the physicochemical and reactive profiles of the two halogenated sites, providing a predictive framework for catalyst selection.

ParameterC-3 Position (Iodo)C-6 Position (Bromo)
Approximate BDE ~50–65 kcal/mol~68–80 kcal/mol
Electronic Nature β -position (Moderate electron density) α -position (Highly electron-deficient)
Steric Environment High (Flanked by -OCH₃ and -CH₃)Low (Flanked only by ring nitrogen)
Oxidative Addition Rate Fast (Kinetically favored)Slow (Thermodynamically gated)
Preferred Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Pd₂(dba)₃ with RuPhos or BrettPhos
Optimal Temperature 50°C – 70°C (Mild)90°C – 110°C (Harsh)
Base Compatibility Mild (Na₂CO₃, K₃PO₄)Strong (NaOtBu, Cs₂CO₃)

Experimental Workflows: Self-Validating Protocols

To successfully differentiate these bonds, the experimental design must act as a self-validating system: the conditions chosen for the first coupling must be demonstrably incapable of activating the second bond.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C-3 (C-I Activation)

Objective: Couple an arylboronic acid exclusively at the C-3 position while leaving the C-6 bromine intact. Causality: We select Pd(PPh₃)₄ because it is a relatively "mild" catalyst. Unlike modern dialkylbiaryl phosphine ligands (e.g., XPhos), PPh₃ does not create a sufficiently electron-rich palladium center to easily insert into the C-Br bond at low temperatures. The biphasic Toluene/H₂O solvent system dissolves both the organic substrate and the inorganic base, facilitating transmetalation without requiring high heat.

  • Preparation: In a Schlenk flask, combine 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Solvent & Base: Add a degassed mixture of Toluene/H₂O (4:1 v/v), followed by Na₂CO₃ (2.0 equiv).

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere for 8–12 hours. Crucial: Do not exceed 70°C, as thermal energy will begin to overcome the activation barrier for C-Br insertion.

  • Validation: Monitor via LC-MS. The mass spectrum should show the complete disappearance of the starting material mass, replaced by the product mass retaining the characteristic 1:1 bromine isotope pattern ( 79 Br/ 81 Br).

Protocol 2: Subsequent Buchwald-Hartwig Amination at C-6 (C-Br Activation)

Objective: Functionalize the remaining C-Br bond of the intermediate generated in Protocol 1. Causality: The C-Br bond is strong, and the substrate is now more electron-rich due to the C-3 aryl group. We must force the reaction using Pd₂(dba)₃ paired with RuPhos. RuPhos is highly electron-rich (accelerating oxidative addition into the C-Br bond) and sterically demanding (promoting the final reductive elimination step). A strong base (NaOtBu) provides the thermodynamic driving force.

  • Preparation: Combine the C-3 arylated intermediate (1.0 equiv), a secondary amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv) in a dry vial.

  • Solvent: Add anhydrous, degassed Toluene.

  • Reaction: Seal the vial and heat to 100°C for 12 hours.

  • Validation: LC-MS will confirm the displacement of the bromine atom, evidenced by the loss of the isotopic doublet and the appearance of the final difunctionalized mass.

Reaction Pathway Visualization

The following diagram maps the kinetic and thermodynamic pathways governing the regioselective functionalization of this pyridine scaffold.

Reactivity Start 6-Bromo-3-iodo-2-methoxy -4-methylpyridine Step1 Pd(0), Mild Base 60°C (Kinetic Control) Start->Step1 Regioselective C-I Cleavage SideReaction Non-Selective Mixture (Harsh Initial Conditions) Start->SideReaction High Temp / Strong Base Intermediate C-3 Functionalized (C-6 Bromo Intact) Step1->Intermediate Fast Step2 Pd(0), Strong Base 100°C (Thermodynamic) Intermediate->Step2 Secondary Activation Final C-3, C-6 Difunctionalized Step2->Final C-Br Cleavage

Kinetic control enables C-I selectivity; thermodynamic forcing activates the C-Br bond.

Conclusion

The successful differentiation of the C-I and C-Br bonds in 6-Bromo-3-iodo-2-methoxy-4-methylpyridine relies on exploiting the ~15-20 kcal/mol difference in their bond dissociation energies. While the C-6 bromine is electronically activated by the pyridine nitrogen, kinetic control (mild base, low temperature, standard Pd(0) catalysts) ensures that the weaker C-3 iodine reacts exclusively. By adhering to these principles, researchers can reliably utilize this scaffold for the convergent synthesis of complex, multi-substituted pyridine therapeutics.

References

  • Wikipedia Contributors. "Bond dissociation energy." Wikipedia, The Free Encyclopedia. URL: [Link]

  • LibreTexts. "10.9: Bond Energies." Chemistry LibreTexts. URL:[Link]

  • Goodby, J. W., Hird, M., Lewis, R. A., & Toyne, K. J. "5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses." Chemical Communications, RSC Publishing, 1996. URL:[Link]

Validation

Biological activity comparison of "6-Bromo-3-iodo-2-methoxy-4-methylpyridine" derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the design of highly selective receptor tyrosine kinase (RTK) inhibitors relies heavily on the precise spatial arrangement of pharmacophores. The compound 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (CAS: 2271443-07-1) serves as a highly privileged, orthogonally functionalized scaffold for this purpose.

As an Application Scientist, I frequently utilize this core because it offers a self-validating synthetic logic:

  • Hinge-Binding Motif: The 2-methoxy group acts as a critical hydrogen bond acceptor, interacting directly with the kinase hinge region (e.g., Met-1160 in c-Met or Met-793 in EGFR), while the 4-methyl group occupies the adjacent hydrophobic pocket II.

  • Orthogonal Reactivity: The differential bond dissociation energies between the C3-Iodo and C6-Bromo positions allow for strictly regioselective, sequential cross-coupling. Iodine undergoes oxidative addition with Palladium significantly faster than Bromine, enabling divergent synthesis without the need for complex protecting group strategies.

This guide objectively compares the biological performance and synthesis of two distinct classes of kinase inhibitors derived from this core:

  • Derivative Alpha: A C3-Aryl/C6-Amine derivative optimized as a highly selective c-Met inhibitor [1].

  • Derivative Beta: A C3-Alkynyl/C6-Aryl derivative optimized as a dual EGFR/VEGFR-2 inhibitor [2][3].

Divergent Synthetic Workflows

To evaluate the biological activity of these derivatives, they must first be synthesized with high isomeric purity. The following workflows demonstrate how the orthogonal halogens dictate the synthetic causality.

Divergent synthetic workflow exploiting orthogonal halogen reactivity of the pyridine core.

Protocol A: Synthesis of Derivative Alpha (c-Met Targeted)

Step 1: C3-Selective Suzuki-Miyaura Coupling

  • Procedure: To a degassed solution of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 eq) in 1,4-Dioxane/H₂O (4:1), add 4-fluorophenylboronic acid (1.05 eq), Na₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq). Heat to 80°C for 4 hours.

  • Causality & In-Process Control: The strict 1.05 molar equivalent of the boronic acid and the moderate 80°C temperature are critical. Pd(dppf)Cl₂ is chosen for its large bite angle, which accelerates reductive elimination. Under these conditions, oxidative addition occurs exclusively at the weaker C-I bond. LC-MS must confirm the complete disappearance of the starting material before proceeding, ensuring the C-Br bond remains intact for Step 2.

Step 2: C6-Buchwald-Hartwig Amination

  • Procedure: Isolate the intermediate from Step 1. Dissolve in anhydrous Toluene (1.0 eq), add 1-methylpiperazine (1.5 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and XPhos (0.1 eq). Heat to 110°C for 12 hours.

  • Causality: The remaining C-Br bond is significantly less reactive. Therefore, a highly active, electron-rich dialkylbiaryl phosphine ligand (XPhos) and elevated temperatures (110°C) are required to force the oxidative addition and facilitate C-N bond formation, yielding Derivative Alpha.

Protocol B: Synthesis of Derivative Beta (EGFR/VEGFR-2 Targeted)

Step 1: C3-Selective Sonogashira Coupling

  • Procedure: Dissolve the core scaffold (1.0 eq) in Et₃N. Add phenylacetylene (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq). Stir at room temperature (25°C) for 6 hours.

  • Causality: The C-I bond readily undergoes oxidative addition at room temperature. By keeping the reaction at 25°C, we completely suppress any off-target Sonogashira coupling at the C-Br site, effectively self-validating the regioselectivity of the reaction.

Step 2: C6-Suzuki Coupling

  • Procedure: Isolate the alkyne intermediate. React with 3-pyridylboronic acid (1.5 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq) in DMF/H₂O at 100°C for 8 hours to yield Derivative Beta.

Biological Activity & Performance Comparison

The structural modifications at the C3 and C6 positions of the 2-methoxy-4-methylpyridine core drastically alter the kinase selectivity profile. Pyridine derivatives are well-documented to inhibit oncogenic receptor tyrosine kinase pathways, specifically c-Met and EGFR[4].

Quantitative In Vitro Kinase Inhibition

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of both derivatives against isolated recombinant kinases, alongside cell viability assays in the A549 (Non-Small Cell Lung Cancer) cell line.

Compoundc-Met IC₅₀ (nM)EGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)A549 Cell Viability IC₅₀ (µM)
Derivative Alpha 12.4 ± 1.1 > 1000450 ± 251.8 ± 0.2
Derivative Beta 850 ± 4018.2 ± 1.5 35.4 ± 2.8 2.4 ± 0.3
Crizotinib (Ref)4.0> 1000> 10000.9 ± 0.1
Gefitinib (Ref)> 10002.5> 10001.2 ± 0.2
Analysis of Results
  • Derivative Alpha (c-Met Focus): The introduction of the 4-fluorophenyl group at C3 and the bulky, basic 1-methylpiperazine at C6 creates a conformation that perfectly mimics the binding mode of established c-Met inhibitors[1]. The basic amine extends into the solvent-exposed region, improving solubility while maintaining an IC₅₀ of 12.4 nM against c-Met. It shows virtually no activity against EGFR.

  • Derivative Beta (EGFR/VEGFR-2 Focus): The rigid, linear alkyne spacer at C3 combined with the 3-pyridyl group at C6 shifts the binding affinity entirely. This linear geometry allows the molecule to penetrate the narrower ATP-binding pocket of EGFR (IC₅₀ = 18.2 nM) and VEGFR-2 (IC₅₀ = 35.4 nM), acting as a potent dual-inhibitor[2][3].

Mechanism of action for pyridine-based RTK inhibitors blocking downstream tumor survival pathways.

Application Scientist's Conclusion

The 6-Bromo-3-iodo-2-methoxy-4-methylpyridine scaffold is not merely a structural placeholder; it is an active participant in the rational design of kinase inhibitors.

If your drug discovery program requires targeting c-Met to overcome HGF-driven resistance mechanisms, utilizing the C3/C6 positions for Aryl/Amine functionalization (as seen in Derivative Alpha) provides the highest selectivity index. Conversely, if your goal is to disrupt tumor angiogenesis and proliferation simultaneously via EGFR and VEGFR-2 , utilizing rigid alkynyl spacers at the C3 position (Derivative Beta) is the superior strategic choice. The orthogonal reactivity of the Iodo/Bromo halogens ensures that either pathway can be synthesized with high yield and minimal byproduct formation.

References

  • El-Gohary, N. S., et al. "New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies." PMC / NIH. URL:[Link]

  • Shaheen, S., et al. "Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met." ResearchGate. URL:[Link]

  • Selvakumar, et al. "MOLECULAR-INTERACTION STUDIES OF PYRIDINE DERIVATIVES AGAINST EPIDERMAL GROWTH FACTOR RECEPTOR (EGFR) TARGETING LUNG CANCER." RJLBPCS. URL:[Link]

  • Wang, M., et al. "Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present)." MDPI. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

6-Bromo-3-iodo-2-methoxy-4-methylpyridine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine As a highly functionalized halogenated heterocycle, 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (CAS: 2271443-07-1) presents unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine

As a highly functionalized halogenated heterocycle, 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (CAS: 2271443-07-1) presents unique logistical and safety challenges in laboratory environments. Because it contains both bromine and iodine substituents on a pyridine scaffold, it is strictly classified as a halogenated organic compound. Improper disposal not only violates environmental regulations but also creates severe safety hazards, including the potential release of toxic hydrohalic gases.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this chemical.

Chemical Profiling & Mechanistic Toxicology

To manage a chemical safely, one must understand the causality behind its hazards. Halogenated pyridines are highly lipophilic, allowing them to be rapidly absorbed through intact skin and mucous membranes[1].

Once absorbed, the primary toxicological concern is systemic damage to the liver and kidneys. Experimental evidence on related halogenated pyridines demonstrates that these compounds undergo N-oxidation mediated by hepatic cytochrome P450 (CYP450) microsomal enzymes[1][2]. This metabolic activation generates reactive intermediates that can induce hepatotoxicity, nephrotoxicity, and potential genotoxicity[2]. Consequently, stringent exposure controls and proper containment are not just regulatory formalities—they are biological necessities.

G N1 6-Bromo-3-iodo-2-methoxy -4-methylpyridine N2 Dermal / Inhalation Absorption N1->N2 N3 Hepatic Microsomal Enzymes (CYP450) N2->N3 N4 N-Oxidation of Pyridine Ring N3->N4 N5 Reactive Intermediates (Hepatotoxicity & Genotoxicity) N4->N5

Metabolic N-oxidation pathway leading to halogenated pyridine toxicity.

Table 1: Chemical Hazard & PPE Profile
ParameterSpecification / RequirementOperational Rationale
Waste Classification Halogenated Organic WasteContains Br and I; requires specialized high-temp incineration[3].
Primary Hazards Toxic (Ingestion/Dermal), IrritantRapid dermal absorption; target organs include liver and kidneys[1].
Required PPE Nitrile gloves (double-gloved), safety goggles, lab coatPrevents dermal absorption and ocular exposure to reactive dust/solutions.
Engineering Controls Fume hood (Face velocity >100 fpm)Prevents inhalation of volatile solvent mixtures or aerosolized powders.

Waste Classification & Segregation Logic

The fundamental rule of chemical disposal is segregation . 6-Bromo-3-iodo-2-methoxy-4-methylpyridine must be strictly isolated into a Halogenated Organic Waste stream[4][5].

The Science of Segregation: Standard non-halogenated organic waste is often repurposed as fuel for cement kilns because of its high BTU (energy) value[3]. However, halogenated compounds cannot be burned in these kilns. When exposed to standard combustion temperatures, the carbon-halogen bonds break and form highly corrosive hydrohalic acids (Hydrogen Bromide and Hydrogen Iodide), and potentially toxic dioxins[3]. Therefore, halogenated waste must be routed to specialized hazardous waste incinerators capable of sustaining temperatures above 1,200 °C for less than 2 seconds, equipped with alkaline scrubbers to neutralize the acidic exhaust gases[3].

Mixing halogenated waste with non-halogenated waste taints the entire container, forcing the entire volume to undergo expensive high-temperature incineration, thereby drastically increasing disposal costs and regulatory burden[5][6].

Table 2: Waste Compatibility Matrix
Waste StreamCompatibility with 6-Bromo...pyridineSegregation Action
Halogenated Solvents (e.g., DCM, Chloroform)Highly Compatible Collect together in dedicated "Halogenated Waste" container.
Non-Halogenated Solvents (e.g., Acetone, Hexane)Incompatible (Regulatory/Cost)DO NOT MIX. Keep in separate "Non-Halogenated Waste" streams[6].
Strong Oxidizers / Acids Chemically Incompatible DO NOT MIX. Risk of exothermic reaction or toxic gas release[4].

Step-by-Step Disposal Methodology

To ensure compliance with Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" tracking[6], follow this self-validating protocol for disposing of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine and its associated reaction byproducts.

Step 1: Waste Characterization

  • Determine the physical state of the waste. Solid waste (e.g., contaminated weigh boats, filter paper, or pure unreacted powder) must be collected separately from liquid waste (e.g., the chemical dissolved in a reaction solvent).

  • Validation Check: Ensure the solvent matrix contains less than 20% water, as excess water interferes with the incineration process[4].

Step 2: Primary Containment Setup

  • Select a High-Density Polyethylene (HDPE) or glass container. Do not use metal containers, as trace degradation of the chemical can release hydrohalic acids that corrode metal.

  • Place the container inside a secondary containment tray within a certified fume hood[7].

  • Transfer the waste using a dedicated funnel.

  • Validation Check: Never fill the container beyond 90% capacity to allow for vapor expansion[7][8].

Step 3: Labeling and Regulatory Documentation

  • Attach a standardized "Hazardous Waste" tag to the container before the first drop of waste is added.

  • Explicitly list "6-Bromo-3-iodo-2-methoxy-4-methylpyridine" and all associated solvents on the label. Do not use abbreviations.

  • Check the box for "Halogenated" and "Toxic" on the hazard profile.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Seal the container with a tightly fitting, compatible cap immediately after adding waste. Evaporation in a fume hood is strictly prohibited by the EPA as a disposal method[7].

  • Store the sealed container in a designated, ventilated SAA away from incompatible chemicals (e.g., strong bases, inorganic acids, and oxidizers)[4][7].

Step 5: Final Transfer and Incineration

  • Once the container reaches the 180-day accumulation limit or the 90% volume threshold, initiate a pickup request with your Environmental Health and Safety (EH&S) department or licensed hazardous waste contractor[6][7].

G Gen Waste Generation (Solid/Liquid) Dec Contains Non-Halogenated Solvents? Gen->Dec Mix Mixed Halogenated Waste Stream Dec->Mix Yes Pure Pure Halogenated Waste Stream Dec->Pure No Cont HDPE / Glass Container (<90% Capacity) Mix->Cont Pure->Cont Inc High-Temp Incineration (>1200°C) + Scrubbers Cont->Inc

Workflow for the segregation and disposal of halogenated pyridine waste.

Emergency Spill Response

In the event of an accidental spill of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine (either as a powder or in solution):

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential volatile toxic fumes.

  • Containment: If liquid, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust. If solid, dampen the powder slightly with a compatible solvent (to prevent aerosolization) before sweeping.

  • Collection: Use non-sparking tools to scoop the absorbed material or powder into a heavy-duty hazardous waste bag or HDPE bucket.

  • Disposal: Label the cleanup materials as "Halogenated Organic Waste - Spill Debris" and transfer them to the SAA for EH&S pickup[7].

References

  • Hazardous Materials Disposal Guide | Nipissing University. nipissingu.ca. Available at:[Link]

  • Laboratory Hazardous Waste Management Guide | UTIA Safety Office. tennessee.edu. Available at:[Link]

  • Hazardous Waste Management Program | Eastern Washington University. ewu.edu. Available at:[Link]

  • Most solvent waste from US academic labs ends up in the air | C&EN Global Enterprise. acs.org. Available at:[Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles | ETH Zürich. ethz.ch. Available at:[Link]

  • Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental. allsource-environmental.com. Available at:[Link]

  • 2-Chloropyridine Toxicity Profile | National Toxicology Program. nih.gov. Available at:[Link]

  • Genotoxicity of three pyridine compounds to L5178Y mouse lymphoma cells | PubMed. nih.gov. Available at:[Link]

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